molecular formula C5H9N3O B1352265 N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine CAS No. 588730-16-9

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine

Cat. No.: B1352265
CAS No.: 588730-16-9
M. Wt: 127.14 g/mol
InChI Key: ZKIQDRNNXDSBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4-5(3-6-2)8-9-7-4/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIQDRNNXDSBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409442
Record name N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588730-16-9
Record name N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Predicting the Mechanism of Action of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive, in silico workflow to predict the mechanism of action (MoA) for the novel chemical entity, N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine. In the absence of empirical data for this specific molecule, we leverage the known pharmacological landscape of the 1,2,5-oxadiazole (furazan) scaffold to construct a robust, multi-tiered computational strategy. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of new chemical entities. We will detail a systematic approach encompassing initial physicochemical and pharmacokinetic profiling, target identification through advanced cheminformatics, rigorous validation of predicted targets via molecular docking, and contextualization of these findings within broader biological pathways. The methodologies described herein are designed to be self-validating, providing a scientifically rigorous framework for generating testable hypotheses and guiding future experimental investigation.

Introduction: The Enigma of a Novel Furazan Derivative

The 1,2,5-oxadiazole, or furazan, ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and vasodilatory effects[1][2]. The unique electronic properties of the furazan ring also make it a valuable bioisostere for ester and amide groups, often enhancing metabolic stability[2][3][4][5]. The subject of this guide, N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine, is a novel compound for which no biological data currently exists in the public domain. Its structure, featuring a methylated amine substituent, suggests potential interactions with a variety of biological targets, particularly within the central nervous system (CNS) given the prevalence of such motifs in neuroactive compounds.

Predicting the MoA of a novel compound is a critical step in early drug discovery. A well-defined MoA can inform lead optimization, predict potential toxicities, and identify patient populations most likely to respond to a therapeutic intervention. Given the cost and time associated with traditional experimental screening, a robust in silico approach provides an efficient and data-driven strategy to generate initial hypotheses. This guide presents a logical and technically detailed workflow to elucidate the probable MoA of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine.

A Multi-Tiered Computational Workflow for MoA Prediction

Our proposed workflow is a sequential and iterative process designed to progressively refine our understanding of the compound's biological activity. Each stage builds upon the findings of the previous one, creating a cohesive and self-validating analytical cascade.

MoA_Prediction_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Refinement cluster_3 Phase 4: Biological Contextualization Compound_Characterization Compound Characterization & ADMET Prediction Target_Fishing In Silico Target Fishing Compound_Characterization->Target_Fishing Input Compound Structure Molecular_Docking Molecular Docking Studies Target_Fishing->Molecular_Docking Prioritized Target List Pathway_Analysis Pathway & Network Analysis Molecular_Docking->Pathway_Analysis Validated Targets & Binding Poses Final_Hypothesis Formulation of Testable Hypotheses Pathway_Analysis->Final_Hypothesis Predicted MoA

A multi-phased computational workflow for MoA prediction.
Phase 1: Foundational Analysis - In Silico ADMET & Physicochemical Profiling

Causality: Before investigating potential biological targets, it is crucial to understand the drug-like properties of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine. Predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile helps to assess its developability and potential for reaching its site of action in vivo. For instance, predicting blood-brain barrier (BBB) penetration is critical if we hypothesize CNS activity[6][7][8][9][10].

Experimental Protocol:

  • Structure Preparation: The 2D structure of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine will be drawn using a chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. Energy minimization will be performed using a suitable force field (e.g., MMFF94).

  • ADMET Prediction: The prepared structure will be submitted to a comprehensive in silico ADMET prediction platform.

    • Tools: ADMETlab 3.0, SwissADME, or pkCSM[11][12][13].

    • Parameters to Analyze:

      • Physicochemical Properties: Molecular Weight, LogP, LogD, Polar Surface Area (PSA), Hydrogen Bond Donors/Acceptors.

      • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4).

      • Excretion: Renal clearance prediction.

      • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

Data Presentation:

PropertyPredicted ValueAcceptable Range for CNS Drugs
Molecular Weight[Predicted Value]< 450 Da
LogP[Predicted Value]1 - 4
Polar Surface Area[Predicted Value]< 90 Ų
H-Bond Donors[Predicted Value]≤ 3
H-Bond Acceptors[Predicted Value]≤ 7
BBB Penetration[Predicted Value (e.g., Yes/No)]Yes
hERG Inhibition[Predicted Value (e.g., Low/High Risk)]Low Risk

Note: The values in the table will be populated upon running the in silico prediction.

Phase 2: Target Identification - In Silico Target Fishing

Causality: With a foundational understanding of the compound's properties, we can now search for potential protein targets. Target fishing methods leverage the principle of chemical similarity, suggesting that molecules with similar structures are likely to interact with similar proteins. This approach allows us to cast a wide net and identify a range of potential targets from vast biological databases.

Experimental Protocol:

  • Database Selection: We will utilize multiple, complementary databases to ensure comprehensive coverage.

    • ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing information on compound-target interactions[14][15].

    • PubChem: A public repository of small molecules and their biological activities[14][16][17].

    • DrugBank: A comprehensive resource that combines detailed drug data with drug target information[14][18].

  • Similarity Searching:

    • Method: 2D fingerprint-based similarity searching (e.g., Tanimoto coefficient).

    • Query: The 2D structure of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine.

    • Threshold: A Tanimoto similarity threshold of ≥ 0.7 will be used to identify structurally similar compounds with known biological targets.

  • Target Prioritization: The identified targets will be ranked based on:

    • The number of structurally similar active compounds.

    • The potency of these compounds (e.g., IC50, Ki).

    • The biological relevance of the target to potential therapeutic areas, informed by the known pharmacology of oxadiazole derivatives (e.g., CNS disorders, inflammation, cancer)[19][20][21].

Phase 3: Target Validation & Refinement - Molecular Docking Studies

Causality: Target fishing provides a list of potential targets, but it does not confirm a direct interaction. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction[22][23][24]. This allows us to validate the hypotheses generated in Phase 2 and gain insights into the specific binding interactions.

Experimental Protocol:

  • Protein Preparation:

    • The 3D structures of the top-ranked protein targets from Phase 2 will be obtained from the Protein Data Bank (PDB).

    • Structures will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Preparation:

    • The 3D structure of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine will be prepared by assigning partial charges and defining rotatable bonds.

  • Docking Simulation:

    • Software: A well-validated docking program such as AutoDock Vina, Glide, or GOLD will be used[22][23][24][25].

    • Procedure: The ligand will be docked into the defined binding site of each target protein. For targets with no known co-crystallized ligand, blind docking may be performed to identify potential binding pockets.

    • Scoring: The resulting binding poses will be evaluated using a scoring function to estimate the binding affinity (e.g., kcal/mol).

  • Interaction Analysis:

    • The top-scoring poses will be visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

Data Presentation:

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
[Target 1][PDB ID][Score][e.g., TYR123, PHE45, SER67]
[Target 2][PDB ID][Score][e.g., ASP89, LEU101, TRP112]
[Target 3][PDB ID][Score][e.g., HIS234, VAL56, ILE78]

Note: This table will be populated with the results of the molecular docking simulations.

Molecular_Docking_Process Ligand_Prep Prepare Ligand (3D Structure, Charges) Docking_Sim Perform Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Sim Protein_Prep Prepare Protein Target (from PDB) Protein_Prep->Docking_Sim Pose_Generation Generate Binding Poses Docking_Sim->Pose_Generation Scoring Score & Rank Poses (Binding Affinity) Pose_Generation->Scoring Interaction_Analysis Analyze Key Interactions (H-bonds, etc.) Scoring->Interaction_Analysis

A schematic of the molecular docking workflow.
Phase 4: Biological Contextualization - Pathway & Network Analysis

Causality: Identifying and validating a protein target is a significant step, but understanding its role in the broader biological context is essential for predicting the overall physiological effect of the compound. Pathway analysis allows us to map the validated targets to specific signaling pathways and biological networks, providing a systems-level view of the potential MoA.

Experimental Protocol:

  • Input Data: The list of high-confidence, validated targets from the molecular docking studies will be used as input.

  • Pathway Analysis Tools:

    • KEGG (Kyoto Encyclopedia of Genes and Genomes): A database resource for understanding high-level functions and utilities of the biological system[26][27].

    • Reactome: A free, open-source, curated and peer-reviewed pathway database[26][28].

    • Ingenuity Pathway Analysis (IPA): A commercial software that helps researchers analyze and understand complex 'omics data[29][30].

  • Analysis:

    • Over-Representation Analysis (ORA): To identify pathways that are significantly enriched with the validated protein targets.

    • Network Construction: To visualize the interactions between the target proteins and other cellular components, revealing potential downstream effects.

  • Hypothesis Generation: Based on the enriched pathways and network topology, we will formulate specific, testable hypotheses about the MoA of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine. For example, if the targets are enriched in a specific neurotransmitter signaling pathway, we would hypothesize that the compound modulates that pathway.

Signaling_Pathway_Example Compound N-methyl-1-(4-methyl- 1,2,5-oxadiazol-3-yl)methanamine Target Predicted Target (e.g., Receptor X) Compound->Target Binds & Activates Second_Messenger Second Messenger (e.g., cAMP) Target->Second_Messenger Increases Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response Modulates

A hypothetical signaling pathway modulated by the compound.

Conclusion: Synthesizing a Predictive MoA and Guiding Future Research

This in-depth technical guide has detailed a systematic and scientifically grounded computational workflow for predicting the mechanism of action of the novel compound, N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine. By integrating in silico ADMET profiling, comprehensive target fishing, rigorous molecular docking, and insightful pathway analysis, we can move from a simple chemical structure to a set of well-defined, testable hypotheses regarding its biological function.

The successful execution of this workflow will yield a prioritized list of potential protein targets, an understanding of the specific molecular interactions driving binding, and a systems-level perspective on the biological pathways likely to be modulated. This information is invaluable for guiding subsequent experimental validation, including in vitro binding assays, cell-based functional assays, and ultimately, in vivo studies. This predictive approach, therefore, serves as a crucial first step in the long and complex journey of drug discovery and development, enabling a more rational and efficient allocation of resources towards the most promising avenues of research.

References

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S45. [Link]

  • Reactome Pathway Database. (n.d.). Reactome. Retrieved January 28, 2026, from [Link]

  • DeepOrigin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. DeepOrigin. Retrieved January 28, 2026, from [Link]

  • Gerebtsov, N., et al. (2025). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. Journal of Chemical Information and Modeling. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock. Retrieved January 28, 2026, from [Link]

  • Neovarsity. (2025, March 21). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. Neovarsity. [Link]

  • A Pharmacological Update of Oxadiazole Derivatives: A Review. (2025). PubMed. [Link]

  • Masand, V. H., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Computational Toxicology, 30, 100322. [Link]

  • Wager, T. T., et al. (2016). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Pharmacology, 7, 243. [Link]

  • QIAGEN. (n.d.). QIAGEN Ingenuity Pathway Analysis (IPA). QIAGEN Digital Insights. Retrieved January 28, 2026, from [Link]

  • Sharma, P., & Kumar, V. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s), S26-S45. [Link]

  • Ghose, A. K., et al. (2012). In silico predictions of blood-brain barrier penetration: considerations to "keep in mind". Journal of Computer-Aided Molecular Design, 26(1), 107-120. [Link]

  • Salmaso, V., & Moro, S. (2018). Software for molecular docking: a review. Expert Opinion on Drug Discovery, 13(4), 285-300. [Link]

  • Kaushik, N., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 12(1), 15. [Link]

  • Pender, A. M., et al. (2017). A Review of Pathway-Based Analysis Tools That Visualize Genetic Variants. Frontiers in Genetics, 8, 179. [Link]

  • EMBL-EBI. (n.d.). ChEMBL. Retrieved January 28, 2026, from [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. Retrieved January 28, 2026, from [Link]

  • Rowan Scientific. (n.d.). ADMET Prediction. Rowan Scientific. Retrieved January 28, 2026, from [Link]

  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2017). International Journal of Pharmaceutical Sciences and Research, 8(9), 3647-3658. [Link]

  • ResearchGate. (2015). Which is the best software for protein-ligand docking? ResearchGate. [Link]

  • Gupta, A., et al. (2022). In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. arXiv. [Link]

  • Taylor & Francis Online. (2025). Exploiting PubChem and other public databases for virtual screening in 2025: what are the latest trends? Expert Opinion on Drug Discovery. [Link]

  • Molelixir Informatics. (2025, August 7). Top 10 Bioinformatics Tools for Protein Network & Pathway Analysis. YouTube. [Link]

  • ResearchGate. (2025). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. ResearchGate. [Link]

  • CCDC. (n.d.). Protein–Ligand Docking with GOLD. The Cambridge Crystallographic Data Centre. Retrieved January 28, 2026, from [Link]

  • Synthesis and evaluation of pharmacological activities of oxadiazoles, triazoles. (2024). ResearchGate. [Link]

  • ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024). Nucleic Acids Research. [Link]

  • Goldberg, K., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 600-604. [Link]

  • ResearchGate. (n.d.). PMI profiles of the DrugBank, PubChem, ChEMBL and ZINC databases using... ResearchGate. Retrieved January 28, 2026, from [Link]

  • Dr. BioTech. (2024, November 24). PubChem database for drug discovery. YouTube. [Link]

  • ResearchGate. (2014). Pathway-Based Analysis Tools for Complex Diseases: A Review. ResearchGate. [Link]

  • ResearchGate. (2012). Oxadiazole isomers: All bioisosteres are not created equal. ResearchGate. [Link]

  • Goldberg, K., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3, 600-604. [Link]

  • Touaibia, M., et al. (2023). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. Molecules, 28(14), 5433. [Link]

Sources

The Ascendant Role of 1,2,5-Oxadiazole Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Among the heterocyclic compounds that have garnered significant attention, the 1,2,5-oxadiazole, or furazan, nucleus has emerged as a privileged structure with a remarkable breadth of biological activities. This guide provides an in-depth exploration of 1,2,5-oxadiazole derivatives, offering a technical overview of their synthesis, a comprehensive review of their diverse pharmacological applications, and detailed insights into their mechanisms of action. Our focus is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this versatile scaffold.

The 1,2,5-Oxadiazole Scaffold: Physicochemical Properties and Synthetic Strategies

The 1,2,5-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This arrangement of heteroatoms imparts distinct physicochemical properties, including metabolic stability and the capacity for its N-oxide counterpart, furoxan, to act as a nitric oxide (NO) donor under physiological conditions. The electron-withdrawing nature of the 1,2,5-oxadiazole ring also influences the properties of appended functional groups, making it a valuable component in the design of targeted therapeutics.

General Synthetic Approaches

The synthesis of the 1,2,5-oxadiazole ring is most commonly achieved through the cyclization of α-dioximes. A variety of reagents and conditions can be employed for this transformation, each with its own advantages and limitations.

A prevalent method for the synthesis of 1,2,5-oxadiazoles involves the cyclodehydration of α-dioximes. This can be achieved using a range of dehydrating agents. For the synthesis of 1,2,5-oxadiazole N-oxides (furoxans), a common starting point is the reaction of an alkene with a nitrating agent. For instance, the reaction of a substituted styrene with an aqueous sodium nitrite solution in acetic acid can yield a mixture of furoxan regioisomers.[1]

Diagrammatic Representation of a General Synthetic Pathway to 1,2,5-Oxadiazole Derivatives:

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product start1 α-Diketone intermediate α-Dioxime start1->intermediate Reaction with Hydroxylamine start2 Hydroxylamine start2->intermediate product 1,2,5-Oxadiazole intermediate->product Cyclodehydration

Caption: General synthetic route to 1,2,5-oxadiazoles from α-diketones.

Exemplary Synthetic Protocol: Synthesis of 3,4-bis(4-methoxyphenyl)-1,2,5-oxadiazole

To provide a tangible and reproducible example, the following is a step-by-step protocol for the synthesis of a representative 1,2,5-oxadiazole derivative. This protocol is a self-validating system, where successful execution and characterization of the product confirm the viability of the methodology.

Step 1: Synthesis of 4,4'-Anisil (α-Diketone)

  • To a solution of anisole (2 equivalents) in a suitable solvent (e.g., dichloromethane), add oxalyl chloride (1 equivalent) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4,4'-anisil.

Step 2: Synthesis of 4,4'-Anisil Dioxime (α-Dioxime)

  • Dissolve 4,4'-anisil (1 equivalent) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (2.2 equivalents) and sodium hydroxide (2.2 equivalents).

  • Reflux the mixture for 2-3 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 4,4'-anisil dioxime.

Step 3: Synthesis of 3,4-bis(4-methoxyphenyl)-1,2,5-oxadiazole

  • Suspend 4,4'-anisil dioxime (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add a dehydrating agent, for example, heating in the presence of a base like potassium hydroxide.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3,4-bis(4-methoxyphenyl)-1,2,5-oxadiazole.

The Pharmacological Versatility of 1,2,5-Oxadiazole Derivatives

The 1,2,5-oxadiazole scaffold has been incorporated into a wide array of molecules exhibiting significant biological activities. This section will delve into their most prominent therapeutic applications, supported by quantitative data and mechanistic insights.

Anticancer Activity

A substantial body of research has focused on the development of 1,2,5-oxadiazole derivatives as potent anticancer agents.[2][3] These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, often with promising selectivity.[4]

Table 1: Antiproliferative Activity of Selected 1,2,5-Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 1HCT-116 (Colon)<20[5]
Derivative 2HeLa (Cervical)<20[5]
12b HepG-2 (Liver)11.5[6]
12b A2780CP (Ovarian)11.6[6]
12b MDA-MB-231 (Breast)13[6]
4h A549 (Lung)<0.14[4]
4i A549 (Lung)1.59[4]
4l A549 (Lung)1.80[4]

2.1.1. Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of 1,2,5-oxadiazole derivatives are often attributed to their ability to interfere with critical cellular processes, including DNA replication and cell cycle progression.

  • Topoisomerase Inhibition: Several 1,2,5-oxadiazole derivatives have been identified as inhibitors of topoisomerase I and II.[2][5] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.

  • EGFR Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[7] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Certain 1,2,5-oxadiazole derivatives have been shown to inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways.[8] This inhibition can lead to cell cycle arrest and apoptosis.[9]

Diagram of the EGFR Signaling Pathway and Points of Inhibition:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Oxadiazole 1,2,5-Oxadiazole Derivative Oxadiazole->EGFR Inhibition EGF EGF EGF->EGFR Ligand Binding

Caption: Simplified EGFR signaling pathway and the inhibitory action of 1,2,5-oxadiazole derivatives.

Nitric Oxide (NO) Donating Properties and Cardiovascular Applications

The N-oxide derivatives of 1,2,5-oxadiazoles, known as furoxans, are a particularly interesting class of compounds due to their ability to release nitric oxide (NO) in the presence of thiols. NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. The controlled release of NO from furoxan derivatives makes them promising candidates for the treatment of cardiovascular diseases such as hypertension and angina.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of research in this field, it is crucial to employ standardized and validated experimental protocols. This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer activity of 1,2,5-oxadiazole derivatives.

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,5-oxadiazole derivatives and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.[4]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[4]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.[4]

  • Incubation: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization of the formazan crystals.[4]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol:

  • Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (control), 2 µl of EGFR enzyme, and 2 µl of a substrate/ATP mixture.[10]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[10]

  • ADP Detection: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[10]

  • Luminescence Generation: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[10]

  • Signal Measurement: Record the luminescence signal.[10]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for EGFR inhibition can be calculated from a dose-response curve.

Future Perspectives and Conclusion

The 1,2,5-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, ensure that this heterocyclic system will remain a focus of medicinal chemistry research. Future efforts will likely concentrate on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds, as well as exploring new therapeutic applications. While many promising 1,2,5-oxadiazole derivatives are in preclinical development, their progression into clinical trials will be the ultimate validation of their therapeutic potential.[11]

This guide has provided a comprehensive overview of the medicinal chemistry of 1,2,5-oxadiazole derivatives, from their fundamental synthesis to their complex biological activities and the experimental protocols used for their evaluation. It is our hope that this information will serve as a valuable resource for scientists and researchers dedicated to the advancement of drug discovery and development.

References

  • Basile, L., et al. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 39(7), 3549-3556.
  • Zhang, Y., et al. (2021).
  • Basile, L., et al. (2019). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Research, 39(7), 3549-3556.
  • Yıldırım, S., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(4), 3743-3756.
  • El-Adl, K., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15(1), 1-18.
  • Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.
  • Di Micco, S., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(21), 5129.
  • Al-Tel, T. H., et al. (2007). Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents. Bioorganic & Medicinal Chemistry, 15(2), 972-981.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Future Medicinal Chemistry, 16(12), 1045-1062.
  • El-Sayed, M. A. A., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(19), 6599.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Dokla, E. M. E., et al. (2024). New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. Scientific Reports, 14(1), 5392.
  • Bio-Rad. (n.d.). EGFR signaling pathway Pathway Map. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Scientific Reports, 12(1), 18880.
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. (2025). ChemMedChem.

Sources

Methodological & Application

Application Note: A Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Characterizing Muscarinic Receptor Agonists Using N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for developing a robust, high-throughput in vitro assay to characterize the activity of novel compounds targeting muscarinic acetylcholine receptors (mAChRs). We utilize N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine, a compound featuring the versatile 1,2,5-oxadiazole scaffold, as a representative test agent. The 1,2,5-oxadiazole (furazan) class of heterocyclic compounds is noted for a wide range of pharmacological activities.[1] This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) based assay to quantify cyclic adenosine monophosphate (cAMP) levels in response to the activation of G protein-coupled receptors (GPCRs), specifically focusing on the Gi/o-coupled M2 muscarinic receptor.

Introduction and Scientific Principle

Muscarinic acetylcholine receptors are critical GPCRs involved in regulating numerous physiological processes, making them key targets for drug discovery.[2] The five subtypes (M1-M5) couple to different G proteins to initiate downstream signaling. M2 and M4 receptors couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2]

The 1,2,5-oxadiazole scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The specific compound, N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine, contains structural motifs suggestive of potential interaction with neurological targets. Similar oxadiazole derivatives have been investigated for their roles in targeting central nervous system disorders.[6] Therefore, establishing a reliable assay to screen such compounds for activity at targets like muscarinic receptors is a critical step in early-phase drug development.

This protocol employs a competitive immunoassay based on HTRF technology. HTRF is a robust fluorescence resonance energy transfer (FRET) technique that uses a long-lifetime europium (Eu) chelate as the donor fluorophore and a compatible dye (e.g., ULight™ or d2) as the acceptor.[7][8][9] The assay measures cAMP produced by cells through competition between native cAMP and a europium-labeled cAMP tracer for binding to a specific anti-cAMP antibody coupled to the acceptor dye.[7][10] When the antibody-acceptor binds the Eu-labeled tracer, excitation of the europium donor results in energy transfer and a high FRET signal. Cellular cAMP produced upon receptor modulation competes for this binding, leading to a decrease in the FRET signal that is inversely proportional to the amount of intracellular cAMP.[7][10][11]

// Pathway connections Agonist -> M2_Receptor [label="Binds"]; M2_Receptor -> G_Protein [label="Activates"]; G_Protein -> AC [label="Inhibits", arrowhead="tee"]; AC -> cAMP [label="Conversion Blocked", style=dashed, arrowhead="tee"]; ATP -> AC [label="Substrate"]; cAMP -> PKA [label="Activates"]; PKA -> CellularResponse [label="Phosphorylates Targets"];

HTRF_Principle cluster_high_fret Low Cellular cAMP -> High FRET cluster_low_fret High Cellular cAMP -> Low FRET Eu_cAMP Eu-cAMP (Donor) Ab_ULight Anti-cAMP Ab-ULight (Acceptor) Eu_cAMP->Ab_ULight Binding Note1 High Proximity => High Signal Eu_cAMP2 Eu-cAMP (Donor) Ab_ULight2 Anti-cAMP Ab-ULight (Acceptor) Cell_cAMP Cellular cAMP Cell_cAMP->Ab_ULight2 Competes & Binds Note2 Low Proximity => Low Signal

end_dot

Figure 1. High-level overview of the Gi-coupled GPCR signaling pathway and the HTRF assay principle.

Materials and Reagents

Item Supplier Catalog Number Comments
CHO-K1 M2 CellsATCCe.g., CRL-1762Chinese Hamster Ovary cells stably expressing the human M2 receptor.
F-12K MediumATCC30-2004Cell culture medium.
Fetal Bovine Serum (FBS)Gibco10082147
Penicillin-StreptomycinGibco15140122
Geneticin (G418)Gibco10131035Selection antibiotic.
LANCE® Ultra cAMP KitRevvityTRF0263Contains Eu-cAMP tracer, ULight Anti-cAMP Ab, Detection Buffer.
N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamineCustom SynthesisN/ATest Compound.
CarbacholSigma-AldrichC4382Reference M2 agonist.
ForskolinSigma-AldrichF6886Adenylyl cyclase activator.
IBMXSigma-AldrichI5879Phosphodiesterase (PDE) inhibitor.
DMSO, ACS GradeSigma-AldrichD2650Solvent for compounds.
White, Opaque 384-well PlatesGreiner Bio-One781080Low-volume, suitable for fluorescence assays.
HTRF-compatible Plate Readere.g., EnVision®N/ARequired for TR-FRET measurements.

Experimental Protocols

Cell Culture and Maintenance
  • Rationale: Proper cell maintenance is critical for assay reproducibility. Cells should be kept at low passage numbers and maintained in a logarithmic growth phase to ensure consistent receptor expression and cellular health.

  • Culture CHO-K1 M2 cells in F-12K medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days or when they reach 80-90% confluency. Do not allow cells to become over-confluent.

Compound Preparation
  • Rationale: Accurate compound handling and dilution are fundamental for generating reliable dose-response data. Using a consistent DMSO concentration across all wells minimizes solvent effects.

  • Test Compound Stock: Prepare a 10 mM stock solution of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine in 100% DMSO.

  • Reference Agonist Stock: Prepare a 10 mM stock solution of Carbachol in sterile water.

  • Forskolin Stock: Prepare a 10 mM stock solution of Forskolin in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the test and reference compounds in a 96-well plate to create a dose-response curve. The final DMSO concentration in the assay should be kept below 0.5% to avoid cytotoxicity.

In Vitro cAMP Assay Protocol
  • Rationale: This protocol is optimized for a 384-well plate format to conserve reagents and increase throughput.[12] The inclusion of Forskolin is essential for studying Gi-coupled receptors; it elevates basal cAMP levels, allowing for the detection of a subsequent decrease upon agonist stimulation.[2] IBMX, a PDE inhibitor, is included to prevent the degradation of cAMP, thereby amplifying the assay signal.[13]

  • Cell Seeding:

    • Harvest CHO-K1 M2 cells using a non-enzymatic cell dissociation buffer.

    • Resuspend cells in assay buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).[13]

    • Seed 5 µL of the cell suspension into each well of a white, opaque 384-well plate. The optimal cell number (typically 2,000-10,000 cells/well) should be determined empirically.

  • Compound Addition & Stimulation:

    • Add 5 µL of Forskolin solution to all wells except the negative control. The final concentration should be optimized (typically 1-10 µM).

    • Add 5 µL of the serially diluted test compound or reference agonist. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

    • Seal the plate and incubate for 30 minutes at room temperature.[12][14]

  • Cell Lysis and HTRF Reagent Addition:

    • Prepare the HTRF detection reagents according to the LANCE Ultra cAMP Kit manual.[7]

    • Add 5 µL of the Eu-cAMP tracer solution to each well.

    • Add 5 µL of the ULight-anti-cAMP antibody solution to each well.

    • Seal the plate, protect from light, and incubate for 1 hour at room temperature.

  • Data Acquisition:

    • Remove the plate seal.

    • Read the plate on an HTRF-compatible reader using an excitation wavelength of 320 or 340 nm and simultaneous emission detection at 665 nm (acceptor) and 615 nm (donor).

// Workflow sequence A -> C; B -> D; C -> D -> E -> F -> G -> H -> I -> J; }

end_dot

Figure 2. Step-by-step experimental workflow for the M2 receptor cAMP assay.

Data Analysis and Interpretation

HTRF Ratio Calculation

The primary output is the ratio of the acceptor fluorescence (665 nm) to the donor fluorescence (615 nm). This ratiometric measurement corrects for well-to-well variations and compound interference.

  • HTRF Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

Data Normalization

To compare results across different experiments, data should be normalized to the assay controls.

  • % Inhibition = 100 * (1 - (Sample Ratio - Min Signal) / (Max Signal - Min Signal)))

    • Max Signal (0% Inhibition): Wells with cells, Forskolin, and vehicle (DMSO).

    • Min Signal (100% Inhibition): Wells with cells, Forskolin, and a saturating concentration of a known agonist (e.g., Carbachol).

Dose-Response Curve and IC₅₀ Determination

Plot the normalized % Inhibition against the logarithm of the compound concentration. Use a non-linear regression model (sigmoidal, 4PL) to fit the data and determine the IC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal inhibition.[15][16][17] Software such as GraphPad Prism is highly recommended for this analysis.[15][16][18]

Parameter Description Example Value
IC₅₀ The molar concentration of an agonist that produces 50% of the maximum possible inhibition of the Forskolin-stimulated response.150 nM
Hill Slope Describes the steepness of the curve. A slope of -1.0 is typical for a simple bimolecular interaction.-0.95
Max Inhibition The maximum percentage of inhibition achieved at saturating compound concentrations.98%
Goodness-of-fit statistic. Values closer to 1.0 indicate a better fit of the curve to the data.0.992

Assay Validation and Trustworthiness

To ensure the assay is robust and suitable for screening, a key validation parameter is the Z'-factor.[19][20] The Z'-factor is a measure of the statistical effect size and provides an assessment of the separation between the positive and negative controls.[19][21]

  • Z'-factor Formula: 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • μ_p and σ_p are the mean and standard deviation of the positive control (Max Signal).

    • μ_n and σ_n are the mean and standard deviation of the negative control (Min Signal).

An assay is considered excellent for high-throughput screening if the Z'-factor is between 0.5 and 1.0.[22][23] A value below 0.5 indicates that the assay may not be reliable for identifying hits.[22][23]

Conclusion

This application note provides a comprehensive, step-by-step protocol for establishing an in vitro HTRF cAMP assay to characterize compounds acting on Gi-coupled muscarinic receptors. By using N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine as a model compound, we illustrate a robust methodology applicable to the screening and pharmacological characterization of novel chemical entities. The described workflow, from cell culture to data analysis and validation, ensures the generation of high-quality, reproducible data essential for drug development professionals.

References

  • Sheremetev, A. B., & Yudin, I. L. (2016). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2016(4), M907. [Link]

  • GraphPad. (n.d.). Analyzing Dose-Response Data. GraphPad Prism 3 Guide. Retrieved January 28, 2026, from [Link]

  • Leppik, R. A., & Ehlert, F. J. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.15. [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved January 28, 2026, from [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved January 28, 2026, from [Link]

  • Plebańska, M., & Derevyanko, N. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Retrieved January 28, 2026, from [Link]

  • Shimoga, G., Shin, E.-J., & Kim, S.-Y. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(3), M1013. [Link]

  • GraphPad. (n.d.). Tutorial: Plotting dose-response curves. Retrieved January 28, 2026, from [Link]

  • Sharma, N., & Parikh, K. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 3457–3472. [Link]

  • Tanaka, T., et al. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLoS ONE, 16(10), e0258144. [Link]

  • Hartert, K. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved January 28, 2026, from [Link]

  • MySkinRecipes. (n.d.). N-methyl-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine. Retrieved January 28, 2026, from [Link]

  • Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S42. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Cisbio. (2007). HTRF® package insert cAMP HiRange. Retrieved January 28, 2026, from [Link]

  • Plebańska, M., & Derevyanko, N. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Oreate AI. (2024). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. Retrieved January 28, 2026, from [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved January 28, 2026, from [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Clark, J. (2013, March 19). Graphpad Prism - plotting and analysis of dose-response data [Video]. YouTube. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Journal of the Brazilian Chemical Society, 34. [Link]

  • Shanghai Weichi Biotechnology Co., Ltd. (n.d.). LANCE Ultra cAMP Detection Kit-Revvity. Retrieved January 28, 2026, from [Link]

  • Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. [Link]

  • Kholoda, S. A., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 55-63. [Link]

Sources

Application Note: High-Throughput Screening of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine for Novel Bioactivities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine, a small molecule with potential therapeutic applications. Given the established broad-spectrum biological activities of oxadiazole derivatives—ranging from anticancer to anti-inflammatory effects—this compound represents a promising candidate for extensive biological interrogation. This guide is designed to provide researchers with the foundational knowledge and detailed protocols to explore the bioactivity of this compound in a systematic and efficient manner. We will delve into the rationale behind assay selection, provide step-by-step protocols for relevant HTS assays, and discuss the critical aspects of data analysis and quality control to ensure the generation of robust and reliable results.

Introduction: The Therapeutic Potential of Oxadiazole Derivatives

The oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antibacterial activities. The 1,2,5-oxadiazole (furazan) subclass, in particular, has garnered significant interest. The metabolic stability and unique electronic properties of this ring system make it an attractive moiety for the design of novel therapeutic agents. N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine, the subject of this guide, is a relatively under-explored member of this family. Its structural features suggest the potential for interaction with various biological targets. High-throughput screening (HTS) provides a powerful platform to rapidly assess the bioactivity of this compound against a multitude of cellular and biochemical targets, thereby accelerating the discovery of its therapeutic potential.[1]

Strategic Approach to High-Throughput Screening

A successful HTS campaign for a novel compound necessitates a carefully planned, multi-tiered approach. This involves a primary screen to identify initial "hits," followed by secondary and tertiary screens to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Mechanistic Assays Compound_Library N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine (in multi-well plates) Primary_Assays Broad-Based Assays (e.g., Cell Viability) Compound_Library->Primary_Assays Single Concentration Hit_Identification Initial Hit Identification (Based on activity threshold) Primary_Assays->Hit_Identification Dose_Response Dose-Response Curves (IC50/EC50 determination) Hit_Identification->Dose_Response Cherry-picking hits Hit_Confirmation Confirmation of Activity Dose_Response->Hit_Confirmation Secondary_Assays Target-Specific Assays (e.g., Kinase, Reporter) Hit_Confirmation->Secondary_Assays Mechanism_of_Action Elucidation of MoA Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead_Optimization Mechanism_of_Action->Lead_Optimization Promising Candidates

Figure 1: A generalized workflow for the high-throughput screening and hit validation of a novel compound.

Recommended Primary High-Throughput Screening Assays

Based on the known activities of related oxadiazole compounds, we propose a panel of primary assays to cast a wide net for identifying the biological effects of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine.

Cell Viability/Cytotoxicity Assay

This is a fundamental first-pass screen to identify any general cytotoxic or cytostatic effects of the compound. High-throughput cell viability assays are crucial for identifying compounds that selectively target cancer cells or for flagging compounds with general toxicity.[1] A widely used and robust method is the MTT assay, which measures the metabolic activity of cells.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare a stock solution of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine in DMSO. Using an automated liquid handler, perform a serial dilution and add 10 µL of the compound solution to the cell plates to achieve a final concentration range (e.g., 0.1 to 100 µM). Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Kinase Activity Assay

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] A universal, luminescent kinase assay, such as the Kinase-Glo® assay, is well-suited for HTS.[4] This assay measures ATP consumption, a universal feature of kinase reactions.[4]

Protocol: In Vitro Kinase Inhibition Assay (e.g., using a representative kinase like PIM1)

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase (e.g., recombinant PIM1), substrate (e.g., a generic peptide substrate), and ATP. The ATP concentration should be near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[3]

  • Compound Plating: In a 384-well plate, add 5 µL of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine at various concentrations. Include a known inhibitor as a positive control and DMSO as a negative control.

  • Kinase/Substrate Addition: Add 10 µL of a pre-mixed solution of the kinase and its substrate to each well.

  • Initiation of Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 1 hour.

  • Detection: Add 25 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader. A lower luminescent signal indicates higher kinase activity (more ATP consumed).

NF-κB Reporter Gene Assay

The NF-κB (Nuclear Factor kappa B) signaling pathway is a key regulator of inflammation, immunity, and cell survival.[5] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers.[5] A reporter gene assay provides a functional readout of the pathway's activity.[6]

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Seeding: Seed a stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements (e.g., HEK293/NF-κB-luc) in a 384-well plate at a suitable density. Incubate overnight.

  • Compound Treatment: Add N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine at various concentrations to the cells.

  • Pathway Activation: After a 1-hour pre-incubation with the compound, stimulate the NF-κB pathway by adding an agonist (e.g., TNFα or PMA) to all wells except the unstimulated control.[7]

  • Incubation: Incubate the plates for 6-24 hours to allow for reporter gene expression.[7][8]

  • Lysis and Luciferase Assay: Add a luciferase assay reagent (e.g., ONE-Glo™) to the wells, which lyses the cells and provides the substrate for the luciferase enzyme.

  • Data Acquisition: Measure the luminescence using a plate reader. A decrease in luminescence in stimulated wells indicates inhibition of the NF-κB pathway.

Data Analysis and Quality Control: Ensuring Robustness

Rigorous data analysis and quality control are paramount in HTS to minimize false positives and negatives.

Quality Control Metrics

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[9] It reflects the separation between the positive and negative control signals.

Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Where:

  • SDpos and SDneg are the standard deviations of the positive and negative controls.

  • Meanpos and Meanneg are the means of the positive and negative controls.

Z'-factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable

An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for HTS.[9][10]

Hit Identification and Confirmation

Primary Hit Selection: Hits from the primary screen are typically identified based on a predefined activity threshold, often set at a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).[11]

Hit Confirmation: Putative hits must be re-tested to confirm their activity. This involves re-sourcing the compound and testing it in the primary assay to rule out experimental artifacts.

Dose-Response Analysis: Confirmed hits should be tested over a range of concentrations to determine their potency (IC50 or EC50 values). This is a critical step in prioritizing hits for further investigation.

Data_Analysis_Pipeline Raw_Data Raw HTS Data (e.g., Absorbance, Luminescence) Normalization Data Normalization (% Inhibition or % Activation) Raw_Data->Normalization QC Quality Control (Z'-factor calculation) Normalization->QC Hit_Selection Primary Hit Selection (Activity > 3x SD of control) QC->Hit_Selection If Z' > 0.5 Hit_Confirmation Hit Confirmation (Re-testing) Hit_Selection->Hit_Confirmation Dose_Response Dose-Response Curves (IC50/EC50 Calculation) Hit_Confirmation->Dose_Response SAR Preliminary SAR Analysis Dose_Response->SAR

Figure 2: A flowchart illustrating the data analysis pipeline for an HTS campaign.

Concluding Remarks

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine presents an exciting opportunity for the discovery of novel bioactive agents. The application of the high-throughput screening protocols detailed in this guide will enable a comprehensive evaluation of its therapeutic potential across various disease-relevant pathways. By adhering to rigorous experimental design, stringent quality control, and a systematic data analysis pipeline, researchers can confidently identify and validate promising biological activities, paving the way for future lead optimization and drug development efforts.

References

  • Zhang JH, Chung TD, Oldenburg KR. (1999) A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 4(2), 67-73. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • BellBrook Labs. (2026) Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Calyxt. (2016) A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods Mol Biol. 1601:203-216. [Link]

  • Cambridge MedChem Consulting. (2017) Analysis of HTS data. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Lloyd, M. (2023) Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • National Center for Biotechnology Information. (2013) Cell Viability Assays. In: Assay Guidance Manual. [Link]

  • Lee, S. K., et al. (2008). A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. BMC Cancer, 8, 286. [Link]

  • Wikipedia. Z-factor. [Link]

  • Gribbon, P., et al. (2005). Evaluating Real-Life High-Throughput Screening Data. Journal of Biomolecular Screening, 10(2), 99–107. [Link]

  • Ota, Y., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 786–795. [Link]

  • Charles River Laboratories. High-Throughput Screening (HTS) Services. [Link]

  • Abeomics. NF-kB Reporter Assay|Compound Screening Services. [Link]

  • On HTS. (2023) Z-factor. [Link]

  • Sygnature Discovery. High Throughput Drug Screening. [Link]

  • St-Denis, N., et al. (2014). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 1173, 107–118. [Link]

  • Collaborative Drug Discovery. (2023) Plate Quality Control. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine in human plasma. The 1,2,5-oxadiazole heterocycle is a key scaffold in medicinal chemistry, and precise quantification of drug candidates containing this moiety is critical for pharmacokinetic and toxicokinetic studies.[1][2][3] This method employs a simple protein precipitation extraction procedure and utilizes hydrophilic interaction liquid chromatography (HILIC) for optimal retention of this polar analyte. Detection is achieved using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. The method is developed in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation guideline to ensure data integrity and reliability for regulatory submissions.[4][5][6]

Introduction and Method Principles

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine is a small molecule of interest in drug discovery programs. Its structure, featuring a secondary amine and an oxadiazole ring, presents specific analytical challenges. The oxadiazole ring is known for its metabolic stability, making it a valuable component in drug design.[2][7] Accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Analyte Physicochemical Properties & Strategic Implications

A successful bioanalytical method is built upon a foundational understanding of the analyte's properties. Key predicted properties for N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine are summarized below.

PropertyPredicted ValueSourceImplication for Method Development
Molecular FormulaC₅H₉N₃OEPA[8]Exact mass calculation for MS tuning.
Molecular Weight127.15 g/mol EPA[8]Basis for precursor ion selection.
pKa (Basic)6.04EPA[8]The secondary amine will be readily protonated below this pH, ideal for positive ion ESI and providing a handle for HILIC retention.
LogP (Octanol-Water)0.308EPA[8]Indicates high polarity. Retention on traditional C18 columns will be poor. HILIC is the logical alternative.[9]
Water Solubility1.63 mol/LEPA[8]High solubility facilitates extraction into aqueous/organic mixtures.
The Rationale for LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small-molecule quantification in complex biological fluids.[10] Its power lies in the combination of physical separation by LC with the highly selective and sensitive mass-based detection by MS/MS. The Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition, effectively eliminating background noise.

Internal Standard Selection

An appropriate internal standard (IS) is critical for correcting for variability during sample preparation and instrument analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., D₃- or ¹³C-labeled N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine). A SIL-IS co-elutes chromatographically and exhibits identical ionization behavior, providing the most accurate correction. If a SIL-IS is unavailable, a close structural analog with similar physicochemical properties must be used. For this protocol, we will proceed assuming the availability of its deuterated analog, N-(methyl-d₃)-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine , as the internal standard.

Materials and Methods

Chemicals and Reagents
  • Analyte: N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine (Reference Standard, >99% purity)

  • Internal Standard (IS): N-(methyl-d₃)-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine (Reference Standard, >99% purity)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Ammonium Formate (≥99.0%), Formic Acid (LC-MS Grade, ~99%)

  • Matrix: Blank Human Plasma (K₂EDTA anticoagulant) sourced from at least six unique donors.

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • MS System: Sciex Triple Quad™ 6500+ or equivalent triple quadrupole mass spectrometer with a Turbo V™ ion source.

  • Analytical Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Analyte and IS reference standards and dissolve in 5 mL of methanol to create individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Analyte stock solution in 50:50 Acetonitrile:Water to create working solutions for calibration standards (CS) and quality controls (QC).

  • Calibration Standards & QCs: Spike blank human plasma at a 5% (v/v) ratio with the appropriate working solutions to prepare CS at 8-10 non-zero levels and QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Method Development Strategy

The method development process is a systematic approach to optimize each component of the analysis, from mass spectrometry to chromatography and sample preparation.

Mass Spectrometer Optimization

The initial step is to determine the optimal mass spectrometer parameters for the analyte and IS. This is achieved by direct infusion of a standard solution (~100 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) into the mass spectrometer.

cluster_MS_Opt MS Parameter Optimization Workflow A 1. Infuse Analyte & IS (~100 ng/mL) B 2. Select Ionization Mode (Positive ESI) A->B C 3. Acquire Q1 Full Scan (Identify [M+H]+) B->C D 4. Select Precursor Ion (Most Abundant Isotope) C->D E 5. Acquire Product Ion Scan (Fragment Precursor) D->E F 6. Select Product Ions (Quantifier & Qualifier) E->F G 7. Optimize DP & CE (Maximize Signal) F->G H 8. Finalize MRM Transitions G->H cluster_LC_Opt LC Method Development Workflow A 1. Select Column (HILIC for Polar Analyte) B 2. Screen Mobile Phases (Organic & Aqueous) A->B C 3. Optimize Organic Content (Adjust Retention) B->C D 4. Optimize Buffer/Additive (Improve Peak Shape) C->D E 5. Develop Gradient (Sharpen Peak, Reduce Run Time) D->E F 6. Assess Flow Rate & Temp (Fine-tune Separation) E->F G 7. Finalize LC Method F->G

Sources

Application Note & Protocols: N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine as a Tunable Formaldehyde-Releasing Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, pharmacology, and microbiology.

Abstract: This document provides a comprehensive guide to the synthesis, characterization, and application of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine as a novel chemical probe. We propose its utility as a tunable, pH-sensitive formaldehyde-releasing agent. The 1,2,5-oxadiazole (furazan) moiety offers metabolic stability and unique electronic properties that can be exploited for controlled formaldehyde release under specific physiological conditions, such as the acidic microenvironments of tumors or bacterial infections. This guide details the underlying mechanism, provides step-by-step protocols for its synthesis and validation, and outlines its application in studying formaldehyde-mediated biological processes and as a potential antimicrobial agent.

Introduction: The Rationale for a Novel Formaldehyde Donor

Formaldehyde is a highly reactive, endogenous metabolite essential for one-carbon metabolism, yet cytotoxic at elevated concentrations. Its ability to crosslink proteins and nucleic acids makes it a potent, broad-spectrum biocide.[1][2] This reactivity has been therapeutically harnessed in agents like methenamine, which releases formaldehyde in the acidic environment of the urinary tract to act as an antiseptic.[1][3] However, the development of new formaldehyde-releasing probes is driven by the need for greater control over the release kinetics and targeting to specific cellular or tissue microenvironments.

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine is a novel compound designed to serve this purpose. The core of this probe is the 1,2,5-oxadiazole ring, a heterocyclic motif known for its inclusion in various biologically active compounds.[4][5] We hypothesize that the N-methylmethanamine substituent, attached to the electron-withdrawing oxadiazole ring, can undergo pH-dependent hydrolysis to release formaldehyde. This controlled release mechanism makes it a valuable tool for a range of research applications.

Key Advantages:

  • Tunable Release: The electronic properties of the oxadiazole ring can be modified to tune the rate of formaldehyde release.

  • Targeted Activity: The probe's activity is enhanced in acidic environments, offering potential for selective action in pathological tissues like tumors or sites of infection.

  • Broad-Spectrum Biocidal Activity: The released formaldehyde is a non-specific electrophile, minimizing the development of microbial resistance.[1]

Proposed Mechanism of Action

The proposed mechanism of action for N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine as a formaldehyde donor is analogous to that of methenamine.[6] Under acidic conditions, the methanamine moiety is protonated, facilitating its hydrolysis to release formaldehyde and the corresponding methylamine derivative.

Diagram: Proposed pH-Dependent Hydrolysis and Mechanism of Action

G Probe N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine Hydrolysis Hydrolysis Probe->Hydrolysis Acid Acidic Environment (H+) Acid->Hydrolysis Formaldehyde Formaldehyde (CH2O) Hydrolysis->Formaldehyde Byproduct Methylamine + Oxadiazole Core Hydrolysis->Byproduct Denaturation Crosslinking & Denaturation Formaldehyde->Denaturation Target Bacterial Proteins & Nucleic Acids Target->Denaturation Outcome Bacteriostatic/ Bactericidal Effect Denaturation->Outcome

Caption: Proposed mechanism of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine action.

Synthesis and Characterization

The synthesis of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine can be achieved through a two-step process involving the formation of an imine from 4-methyl-1,2,5-oxadiazole-3-carbaldehyde, followed by reduction.

Protocol 3.1: Synthesis of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine

Materials:

  • 4-methyl-1,2,5-oxadiazole-3-carbaldehyde[7]

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Standard glassware for organic synthesis

Procedure:

  • Imine Formation:

    • Dissolve 1.0 eq of 4-methyl-1,2,5-oxadiazole-3-carbaldehyde in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.2 eq of methylamine solution dropwise while stirring.

    • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the aldehyde is consumed.

  • Reduction to Amine:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add 1.5 eq of sodium borohydride in small portions. Caution: Gas evolution (hydrogen) will occur.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the methanol using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine.

Table 1: Physicochemical Properties and Characterization Data
PropertyExpected Value/Method
Molecular Formula C₅H₉N₃O
Molecular Weight 127.15 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Purity (by HPLC) >95%
¹H NMR (CDCl₃, 400 MHz) Expected peaks for methyl groups and methylene protons.
¹³C NMR (CDCl₃, 100 MHz) Expected peaks for carbons of the oxadiazole ring and alkyl groups.
Mass Spectrometry (ESI+) Expected [M+H]⁺ at m/z 128.08

Application Protocols

The primary application of this probe is to study the effects of controlled formaldehyde release in biological systems.

Protocol 4.1: In Vitro Formaldehyde Release Assay

This protocol uses a colorimetric assay to quantify the amount of formaldehyde released from the probe at different pH values.

Materials:

  • N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.5

  • Formaldehyde standard solution

  • Nash reagent (Ammonium acetate, acetylacetone, acetic acid)

  • 96-well microplate

  • Microplate reader (412 nm)

  • Incubator at 37 °C

Procedure:

  • Prepare a stock solution of the probe in DMSO.

  • In a 96-well plate, add the probe to PBS (pH 7.4) and acetate buffer (pH 5.5) to a final concentration of 100 µM. Include buffer-only and DMSO vehicle controls.

  • Prepare a standard curve of formaldehyde in the respective buffers.

  • Incubate the plate at 37 °C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each well.

  • Add the Nash reagent to the aliquots and the formaldehyde standards.

  • Incubate at 37 °C for 30 minutes.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of released formaldehyde from the standard curve.

Diagram: Experimental Workflow for Formaldehyde Release Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Probe Stock (in DMSO) D Incubate Probe in Buffers (37°C) A->D B Prepare Buffers (pH 7.4 & 5.5) B->D C Prepare Formaldehyde Standards F Add Nash Reagent C->F E Collect Aliquots (Time Points) D->E E->F G Incubate (37°C, 30 min) F->G H Read Absorbance (412 nm) G->H I Calculate Concentration vs. Standard Curve H->I

Caption: Workflow for quantifying pH-dependent formaldehyde release.

Protocol 4.2: Antimicrobial Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of the probe against various bacterial strains.

Materials:

  • N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), pH adjusted to 7.4 and 5.5

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Resazurin solution (viability indicator)

Procedure:

  • In separate 96-well plates for each pH condition, perform serial two-fold dilutions of the probe in the corresponding CAMHB.

  • Prepare a bacterial suspension and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria, no probe) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the probe that completely inhibits visible bacterial growth.

  • (Optional) Add resazurin solution to each well and incubate for 2-4 hours to confirm viability (blue = no growth, pink = growth).

Table 2: Expected MIC Values (Hypothetical)
Bacterial StrainMIC at pH 7.4 (µg/mL)MIC at pH 5.5 (µg/mL)
E. coli>12816 - 32
S. aureus>12832 - 64
P. aeruginosa>12864 - 128

Note: These are hypothetical values to illustrate the expected pH-dependent activity. Actual values must be determined experimentally.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The formaldehyde release assay (Protocol 4.1) directly tests the central hypothesis of the probe's mechanism. A positive result (i.e., significantly higher formaldehyde release at pH 5.5 than at pH 7.4) provides direct evidence for the proposed mechanism. The antimicrobial susceptibility test (Protocol 4.2) serves as a functional validation. The expected outcome is a lower MIC at acidic pH, which would correlate with the increased formaldehyde release under these conditions, thus linking the mechanism to the biological effect.

Conclusion

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine is presented here as a promising chemical probe for the controlled release of formaldehyde. Its pH-sensitive nature allows for targeted activity in acidic microenvironments, making it a valuable tool for research in cancer biology, microbiology, and chemical biology. The protocols provided offer a robust framework for its synthesis, characterization, and validation, enabling researchers to explore the diverse biological roles of formaldehyde.

References

  • Beilstein Journals. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties.[Link]

  • MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.[Link]

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.[Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.[Link]

  • Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.[Link]

  • ChemSynthesis. 4-methyl-1,2,5-oxadiazole-3-carbaldehyde 5-oxide.[Link]

  • Dr.Oracle. What is the mechanism of action of methenamine?[Link]

  • NIH. Methenamine - LiverTox - NCBI Bookshelf.[Link]

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.[Link]

  • MySkinRecipes. N-methyl-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine.[Link]

  • PubMed Central. Biological activity of oxadiazole and thiadiazole derivatives.[Link]

  • Wikipedia. Methenamine.[Link]

  • ACS Publications. Synthesis and Screening of New[8][9][10]Oxadiazole,[4][8][10]Triazole, and[4][8][10]Triazolo[4,3-b][4][8][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116).[Link]

  • ClinicalTrials.gov. Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections.[Link]

  • ResearchGate. (PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.[Link]

  • Learning Gate. Synthesis and properties of new derivatives of 4h-1,2,4-oxadiazin-5(6H).[Link]

  • Dr.Oracle. What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)?[Link]

  • PubMed Central. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide.[Link]

  • MDPI. 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide.[Link]

  • PubMed Central. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations.[Link]

  • PubChem. Methenamine Hippurate.[Link]

Sources

Application of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine in neuropharmacology research

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Neuropharmacological Research

Compound: N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine

Hypothesized Class: Muscarinic Acetylcholine Receptor (mAChR) Agonist

Introduction and Scientific Rationale

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine is a novel small molecule featuring a 1,2,5-oxadiazole (furazan) heterocyclic core. While direct pharmacological data for this specific compound is not yet prevalent in public literature, its structural components provide a strong rationale for its investigation as a central nervous system (CNS) active agent.

The 1,2,5-oxadiazole ring is a bioisostere of the 1,2,5-thiadiazole ring system, a key component of Xanomeline , a well-characterized and clinically relevant muscarinic agonist.[1][2] Xanomeline demonstrates a preferential affinity for M1 and M4 muscarinic acetylcholine receptor (mAChR) subtypes and has been approved for the treatment of schizophrenia and investigated for Alzheimer's disease.[3][4] Muscarinic agonists, particularly those targeting M1 and M4 receptors, are of significant interest in neuropharmacology for their potential to modulate cognitive processes and psychiatric symptoms.[5][6]

The cholinergic system is a critical pathway for regulating arousal, cognition, and attention, and its dysfunction is implicated in numerous neurodegenerative and neuropsychiatric disorders.[6] The M1 and M4 receptor subtypes are highly expressed in key brain regions like the cortex, hippocampus, and striatum, making them prime targets for therapeutic intervention.[6][7]

This document serves as a comprehensive guide for researchers initiating the neuropharmacological characterization of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine. The protocols outlined below are designed to systematically test the hypothesis that this compound acts as a muscarinic agonist, to determine its receptor subtype selectivity, and to evaluate its functional activity in relevant cellular models.

Preliminary Compound Handling and Preparation

Prior to initiating biological assays, it is critical to ensure the purity and stability of the test compound.

  • Purity Assessment: Verify the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The purity should exceed 95% to avoid confounding results from impurities.

  • Solubility Testing: Determine the solubility of the compound in standard biological buffers (e.g., PBS, HBSS) and organic solvents (e.g., DMSO). For most in vitro assays, a 10 mM stock solution in 100% DMSO is standard. Subsequent dilutions into aqueous assay buffers should ensure the final DMSO concentration does not exceed a level that affects cellular health (typically <0.5%).

  • Stability Analysis: Assess the stability of the compound in the chosen solvent and under storage conditions (e.g., -20°C or -80°C). A baseline HPLC-MS analysis should be compared to a sample stored for a set period.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial phase of characterization focuses on determining if and how the compound interacts with its hypothesized targets.

Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound for the five human muscarinic receptor subtypes (M1-M5). The principle is competitive displacement of a known radioligand from the receptor.

Objective: To quantify the affinity of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine for each mAChR subtype.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific binding control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution series of the test compound in DMSO, then dilute into the Assay Buffer. A typical concentration range would be from 100 µM down to 10 pM.

  • Assay Plate Preparation: In each well of the 96-well plate, add:

    • 25 µL of Assay Buffer (for total binding) or 1 µM Atropine (for non-specific binding).

    • 25 µL of the diluted test compound or vehicle (DMSO in Assay Buffer).

    • 50 µL of [³H]-NMS diluted in Assay Buffer (final concentration ~0.5-1.0 nM, near its Kd).

    • 100 µL of the cell membrane preparation (5-20 µg of protein per well).

  • Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry completely. Add 200 µL of scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This functional assay measures the ability of an agonist to stimulate G-protein coupling to the receptor, a primary step in signal transduction. M1, M3, and M5 receptors couple to Gq proteins, while M2 and M4 receptors couple to Gi/o proteins.[7]

Objective: To determine the potency (EC₅₀) and efficacy (% activation relative to a full agonist) of the test compound at M1-M5 receptors.

Materials:

  • Cell membranes expressing individual mAChR subtypes.

  • [³⁵S]GTPγS radioligand.

  • Full agonist control: Acetylcholine (ACh) or Carbachol.

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound and the full agonist control.

  • Assay Plate Preparation: In each well, add:

    • 50 µL of cell membranes (10-20 µg protein).

    • 50 µL of the test compound or control at various concentrations.

    • 50 µL of GDP (final concentration ~10 µM).

    • Pre-incubate for 15-20 minutes at 30°C.

  • Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.

  • Termination and Harvesting: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.

  • Quantification: Dry the filter plate, add scintillation fluid, and count using a scintillation counter.

  • Data Analysis:

    • Plot the specific [³⁵S]GTPγS binding (Total - Basal) against the log concentration of the agonist.

    • Use non-linear regression to fit a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (maximum effect).

    • Calculate the efficacy of the test compound as a percentage of the Emax achieved by the full agonist (ACh or Carbachol).

Data Interpretation and Visualization

The combined data from binding and functional assays will reveal the compound's neuropharmacological profile.

Table 1: Hypothetical In Vitro Profile of a Muscarinic Agonist

Receptor Subtype Binding Affinity (Ki, nM) Functional Potency (EC₅₀, nM) Efficacy (% of ACh)
M1 15 35 95% (Full Agonist)
M2 850 > 1000 < 10% (Weak Partial Agonist)
M3 1200 > 1000 < 5% (Negligible)
M4 25 60 90% (Full Agonist)

| M5 | 600 | > 1000 | < 15% (Weak Partial Agonist) |

A profile like the one above would classify the compound as an M1/M4-preferring full agonist , similar to Xanomeline, making it a promising candidate for further investigation in models of psychosis and cognitive decline.

Downstream Signaling and Cellular Assays

Agonist binding to mAChRs initiates distinct intracellular signaling cascades. Confirming the engagement of these pathways provides further validation of the compound's mechanism of action.

Signaling Pathways

M1 and M3 activation typically leads to the Gq pathway, stimulating phospholipase C (PLC) and resulting in the production of inositol phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[7] M2 and M4 activation follows the Gi pathway, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.[7]

G_Protein_Signaling cluster_M1_M3 M1/M3/M5 Pathway cluster_M2_M4 M2/M4 Pathway M1_M3 Agonist binds M1/M3/M5 Receptor Gq Activates Gq Protein M1_M3->Gq PLC Stimulates Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Production PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release M2_M4 Agonist binds M2/M4 Receptor Gi Activates Gi Protein M2_M4->Gi AC Inhibits Adenylyl Cyclase Gi->AC cAMP ↓ cAMP Levels AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Caption: Muscarinic receptor G-protein signaling cascades.

Protocol: Intracellular Calcium Mobilization Assay

This assay is ideal for confirming functional activity at Gq-coupled receptors (M1, M3, M5).

Objective: To measure the compound's ability to induce calcium release in cells expressing M1, M3, or M5 receptors.

Materials:

  • HEK293 cells expressing the target receptor (e.g., M1).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Plate cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Dye Loading: Prepare a loading solution of the calcium dye and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the loading solution.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Plate Preparation: Prepare a serial dilution of the test compound in Assay Buffer at 4x the final desired concentration.

  • Measurement: Place the cell plate in the fluorescence reader. The instrument will measure a baseline fluorescence, then inject the compound from the compound plate and continue to record the fluorescence signal over time (typically 1-3 minutes).

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of the compound.

    • Fit a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

Experimental Workflow Summary

The characterization of a novel neuropharmacological agent should follow a logical, tiered progression from basic interaction to functional consequence.

Workflow start Synthesized Compound (Purity & Solubility Check) binding Radioligand Binding Assays (M1-M5 Subtypes) start->binding gtp [³⁵S]GTPγS Functional Assays (M1-M5 Subtypes) binding->gtp profile Determine Affinity (Ki), Potency (EC₅₀), & Efficacy gtp->profile calcium Calcium Mobilization Assay (Confirms Gq activity for M1/M3/M5) profile->calcium cAMP cAMP Accumulation Assay (Confirms Gi activity for M2/M4) profile->cAMP downstream Confirm Downstream Signaling Mechanism calcium->downstream cAMP->downstream invivo Proceed to In Vivo Behavioral/PK-PD Models downstream->invivo

Caption: Tiered workflow for in vitro characterization.

Conclusion and Future Directions

The application of the protocols described herein will enable a comprehensive in vitro neuropharmacological profile of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine. By establishing its binding affinity, functional potency, efficacy, and subtype selectivity at muscarinic receptors, researchers can make informed decisions about its potential as a therapeutic agent. A favorable profile, such as M1/M4-preferring agonism, would strongly support advancing the compound into preclinical in vivo models to assess its blood-brain barrier permeability, pharmacokinetic properties, and efficacy in behavioral paradigms relevant to schizophrenia or cognitive disorders.

References

  • MySkinRecipes. N-methyl-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine. Available from: [Link]

  • MySkinRecipes. (4-Methyl-1,2,5-Oxadiazol-3-Yl)Methanamine Hydrochloride. Available from: [Link]

  • Portland Press. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Available from: [Link]

  • Wikipedia. Xanomeline. Available from: [Link]

  • ResearchGate. Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Available from: [Link]

  • Grokipedia. Xanomeline. Available from: [Link]

  • ResearchGate. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available from: [Link]

  • Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available from: [Link]

  • MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]

  • National Center for Biotechnology Information. Xanomeline. PubChem Compound Summary for CID 60809. Available from: [Link]

  • F1000Research. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available from: [Link]

  • National Center for Biotechnology Information. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases. Available from: [Link]

  • ACS Publications. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Available from: [Link]

  • ResearchGate. Synthesis of 1,2,4-Oxadiazoles. Available from: [Link]

  • Wikipedia. Muscarinic agonist. Available from: [Link]

  • National Center for Biotechnology Information. A Novel Series of Non-Quaternary Oxadiazoles Acting as Full Agonists at Muscarinic Receptors. Available from: [Link]

  • National Center for Biotechnology Information. Muscarinic Agonists. In: StatPearls [Internet]. Available from: [Link]

  • ACS Publications. Classics in Chemical Neuroscience: Xanomeline. Available from: [Link]

  • YouTube. Direct Muscarinic Agonists - in 2 mins! Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. xanomeline. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Plasma Stability of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine for Pharmacokinetic (PK) Studies

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the plasma stability of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine. Understanding a compound's stability in plasma is a critical component of preclinical development, directly impacting the interpretation of pharmacokinetic (PK) data and the assessment of a drug candidate's viability.[1][2][3][4][5] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of plasma stability assessment.

I. Understanding the Molecule: Key Structural Considerations

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine possesses distinct chemical features that may influence its stability in a complex biological matrix like plasma:

  • 1,2,5-Oxadiazole Ring: This heterocyclic core is a key structural element. While some oxadiazole isomers are known for their chemical stability, the 1,2,5-oxadiazole ring can be susceptible to enzymatic or chemical degradation under certain conditions.[6][7]

  • N-methylmethanamine Side Chain: The secondary amine in this side chain is a potential site for metabolic activity, primarily through oxidation.

A thorough understanding of these features is crucial for designing robust stability studies and for troubleshooting unexpected results.

II. Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues that may arise during the plasma stability assessment of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine.

Problem 1: Rapid Compound Disappearance in Initial Plasma Incubation

Symptoms:

  • Greater than 50% loss of the parent compound within the first 15-30 minutes of incubation.

  • Inconsistent results between replicate experiments.

Potential Causes & Troubleshooting Steps:

  • Enzymatic Degradation: Plasma contains various active enzymes, such as esterases and proteases, that can metabolize drug candidates.[8][9]

    • Actionable Step: To determine if the degradation is enzyme-mediated, perform incubations with heat-inactivated plasma (56°C for 30 minutes). A significant reduction in degradation in the heat-inactivated plasma points towards enzymatic activity.

    • Causality: Heat denaturation will inactivate most plasma enzymes. If the compound is stable in heat-inactivated plasma but not in active plasma, it is a strong indicator of enzymatic metabolism.

  • Chemical Instability: The compound may be inherently unstable at the physiological pH and temperature of the assay.

    • Actionable Step: Conduct a stability assessment in a simple buffer solution at pH 7.4 and 37°C.

    • Causality: This isolates the compound from plasma proteins and enzymes, allowing for the evaluation of its intrinsic chemical stability under physiological conditions.

  • Non-Specific Binding: The compound may be adsorbing to the walls of the incubation tubes or pipette tips, leading to an apparent loss.[10][11]

    • Actionable Step: Use low-binding polypropylene tubes and pipette tips. Additionally, including a small percentage of an organic solvent like acetonitrile (ACN) or methanol (MeOH) in the sample matrix can help reduce non-specific binding.

    • Causality: Highly lipophilic compounds can adhere to plastic surfaces. Low-binding plastics have modified surfaces to minimize these interactions. Organic solvents can disrupt the hydrophobic interactions that lead to non-specific binding.

Problem 2: High Variability in Stability Data Across Replicates and Time Points

Symptoms:

  • Coefficient of variation (%CV) greater than 15% between replicate samples.

  • Non-linear or erratic degradation profile over time.

Potential Causes & Troubleshooting Steps:

  • Inconsistent Sample Handling: Variations in incubation times, temperature, or quenching efficiency can introduce significant variability.[12]

    • Actionable Step: Ensure precise and consistent timing for all steps, from compound addition to quenching. Use a multi-channel pipette for simultaneous additions where possible. Ensure the quenching solution (e.g., cold ACN with internal standard) is added rapidly and efficiently to stop the reaction.

    • Causality: Enzymatic reactions are time and temperature-dependent. Even small variations can lead to different extents of degradation. Efficient quenching is critical to halt the reaction at the precise time point.

  • Poor Solubility: If the compound has low aqueous solubility, it may precipitate out of solution during the incubation, leading to inconsistent sampling.[9]

    • Actionable Step: Visually inspect the samples for any signs of precipitation. If solubility is a concern, consider reducing the initial concentration of the test compound.

    • Causality: Precipitated compound is not available for enzymatic degradation or analysis, leading to an underestimation of the true concentration and high variability.

  • Matrix Effects in LC-MS/MS Analysis: Components of the plasma matrix can interfere with the ionization of the analyte, causing signal suppression or enhancement.

    • Actionable Step: A validated bioanalytical method is crucial.[13][14][15] This includes a thorough assessment of matrix effects. If significant matrix effects are observed, further sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[16][17]

    • Causality: Co-eluting endogenous plasma components can compete with the analyte for ionization in the mass spectrometer source, leading to inaccurate and variable quantification.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a plasma stability study?

A plasma stability study is a critical in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assay designed to assess the susceptibility of a test compound to degradation in plasma.[18][19] The results, typically expressed as a half-life (t½), help predict the in vivo stability of the compound and are essential for the design and interpretation of pharmacokinetic studies.[1][4]

Q2: Which enzymes in plasma are most likely to metabolize N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine?

While plasma has lower metabolic activity compared to the liver, it contains various hydrolases, including esterases and amidases. For this specific molecule, the N-methyl group could be a target for oxidative enzymes, though these are less abundant in plasma. The oxadiazole ring itself might be susceptible to hydrolysis, although 1,2,5-oxadiazoles are generally more stable than other isomers.[6][7]

Q3: How should I prepare my plasma samples for a stability study?

Plasma should be collected using an anticoagulant (e.g., heparin, EDTA). It's recommended to use pooled plasma from multiple donors to average out individual differences in enzyme activity. Samples should be stored frozen at -80°C and thawed on ice immediately before use to minimize degradation of both the plasma components and the test compound.[20]

Q4: What are appropriate positive and negative controls for a plasma stability assay?

  • Positive Control: A compound known to be rapidly metabolized by plasma enzymes (e.g., a labile ester-containing drug). This confirms the metabolic competency of the plasma.

  • Negative Control: A compound known to be stable in plasma. This ensures that the experimental conditions themselves are not causing compound degradation.

Q5: How do I interpret the results of my plasma stability study?

The primary output is the compound's half-life (t½) in plasma.

  • High Stability: t½ > 120 minutes. The compound is likely to be stable in circulation.

  • Moderate Stability: 30 < t½ < 120 minutes. Further investigation may be needed to understand the in vivo implications.

  • Low Stability: t½ < 30 minutes. The compound is likely to be rapidly cleared from circulation, which may be undesirable unless it is a pro-drug.

IV. Experimental Protocols

Protocol 1: Plasma Stability Assay

This protocol outlines a standard procedure for assessing the stability of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine in plasma.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human plasma (or species of interest)

  • Phosphate buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Low-binding polypropylene microcentrifuge tubes or 96-well plates

  • Quenching solution: Cold acetonitrile (ACN) with a suitable internal standard (IS)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw plasma on ice.

    • Prepare a working solution of the test compound by diluting the stock solution in PBS to the desired starting concentration (e.g., 1 µM).[8][21]

    • Pre-warm the plasma and PBS to 37°C.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the test compound working solution to the pre-warmed plasma.[8]

    • Incubate the plate/tubes at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[21]

  • Quenching:

    • Immediately add the aliquot to a tube or well containing 3 volumes of cold ACN with the internal standard to precipitate proteins and stop the reaction.

    • Vortex the samples thoroughly.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[22]

Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • The degradation rate constant (k) is the negative of the slope of the linear regression line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol details a protein precipitation method for preparing plasma samples for LC-MS/MS analysis.

Materials:

  • Plasma samples from the stability assay

  • Cold acetonitrile (ACN) with internal standard (IS)

  • Centrifuge

  • 96-well collection plates or autosampler vials

Procedure:

  • Protein Precipitation:

    • To 50 µL of the plasma sample, add 150 µL of cold ACN containing the IS. The 3:1 ratio of ACN to plasma is a common starting point.

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at ≥ 4000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully aspirate the supernatant, avoiding the protein pellet, and transfer it to a new 96-well plate or autosampler vial.

  • Evaporation and Reconstitution (Optional):

    • If concentration is needed or the solvent is incompatible with the mobile phase, evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system for analysis.

V. Visualizations

Diagram 1: Experimental Workflow for Plasma Stability Assay

PlasmaStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_processing Sample Processing cluster_analysis Analysis prep_compound Prepare Compound Working Solution start_incubation Initiate Reaction: Add Compound to Plasma prep_compound->start_incubation prep_plasma Thaw & Pre-warm Pooled Plasma prep_plasma->start_incubation time_points Sample at Time Points (0, 5, 15, 30, 60, 120 min) start_incubation->time_points quench Quench Reaction (Cold ACN + IS) time_points->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data Data Interpretation: % Remaining, t½ lcms->data

Caption: Workflow for assessing compound stability in plasma.

Diagram 2: Troubleshooting Logic for Rapid Compound Loss

TroubleshootingLogic cluster_investigation Investigation Path cluster_conclusion Potential Cause start High Compound Loss Observed check_enzymatic Test in Heat-Inactivated Plasma start->check_enzymatic Hypothesis 1 check_chemical Test in Buffer (pH 7.4, 37°C) start->check_chemical Hypothesis 2 check_binding Use Low-Binding Plates & Check Recovery start->check_binding Hypothesis 3 is_enzymatic Enzymatic Degradation check_enzymatic->is_enzymatic Degradation Reduced is_chemical Chemical Instability check_chemical->is_chemical Degradation Persists is_binding Non-Specific Binding check_binding->is_binding Recovery Improves

Caption: Troubleshooting guide for rapid compound degradation.

VI. Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Test Compound Concentration 1 µMA standard concentration that is typically above the limit of quantification and avoids solubility issues for most compounds.[8][21]
DMSO Concentration ≤ 0.5%High concentrations of DMSO can inhibit enzymatic activity.
Incubation Time Points 0, 5, 15, 30, 60, 120 minProvides a good kinetic profile for compounds with a wide range of stabilities.[21]
Acceptable %CV (Replicates) < 15%Ensures the reproducibility and reliability of the assay data.[23]
Quenching Solution Cold Acetonitrile (+IS)Efficiently precipitates proteins and halts enzymatic reactions.[21]

VII. References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015). ACS Publications. Retrieved from [Link]

  • Pharmacokinetics. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics. (n.d.). NIH. Retrieved from [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). NIH. Retrieved from [Link]

  • Current status and future directions of high-throughput ADME screening in drug discovery. (n.d.). ScienceDirect. Retrieved from [Link]

  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. (n.d.). NIH. Retrieved from [Link]

  • Plasma Stability. (n.d.). Evotec. Retrieved from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). PubMed Central. Retrieved from [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025). IntechOpen. Retrieved from [Link]

  • (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved from [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Biotage. Retrieved from [Link]

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (n.d.). PubMed. Retrieved from [Link]

  • What are common issues in in vitro ADME assays? (2025). Patsnap Synapse. Retrieved from [Link]

  • Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. (n.d.). PMC - NIH. Retrieved from [Link]

  • An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. (2022). bioRxiv. Retrieved from [Link]

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Retrieved from [Link]

  • Serum Sample Preparation for LC-MS and GC-MS. (n.d.). Organomation. Retrieved from [Link]

  • Plasma Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Pharmacokinetic Studies for Drug Development. (n.d.). ResearchGate. Retrieved from [Link]

  • practical solutions to prevention of nonspecific interactions for label-free detection of low-abundance plasma proteins. (n.d.). PubMed. Retrieved from [Link]

  • Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. (n.d.). LCGC International. Retrieved from [Link]

  • Practical Solutions to Prevention of Nonspecific Interactions for Label-Free Detection of Low-Abundance Plasma Proteins. (n.d.). ACS Publications. Retrieved from [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Blog: What are Pharmacokinetic and Pharmacodynamic Studies? (2022). ALS TDI. Retrieved from [Link]

  • How to Improve Drug Plasma Stability? (n.d.). Creative Bioarray. Retrieved from [Link]

  • Sample preparation for LC-MS/MS analysis. (a) From serum samples, the... (n.d.). ResearchGate. Retrieved from [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). FDA. Retrieved from [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (n.d.). Scirp.org. Retrieved from [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. (2023). YouTube. Retrieved from [Link]

  • An update on the importance of plasma protein binding in drug discovery and development. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Degradation of Albumin on Plasma-Treated Polystyrene by Soft X-ray Exposure. (n.d.). MDPI. Retrieved from [Link]

  • Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). (2024). FDA. Retrieved from [Link]

  • BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. (2023). PubMed. Retrieved from [Link]

  • Clinical Pharmacokinetics Analysis in Clinical Trials. (n.d.). Medicover MICS. Retrieved from [Link]

  • Development and application of high throughput plasma stability assay for drug discovery. (2025). ResearchGate. Retrieved from [Link]

  • 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. (n.d.). MDPI. Retrieved from [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. Retrieved from [Link]

  • 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI. Retrieved from [Link]

Sources

Validation & Comparative

A Technical Guide to the Synthesis and Evaluation of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine and its Analogs as Potential Muscarinic Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine with other 1,2,5-oxadiazole analogs, focusing on their potential as muscarinic receptor agonists. While direct experimental data for the titular compound is not extensively available in peer-reviewed literature, this document synthesizes information on closely related analogs to provide a predictive framework for its pharmacological profile. Furthermore, detailed experimental protocols for the synthesis and in-vitro characterization of this compound class are presented to empower researchers in their exploration of this chemical space.

The 1,2,5-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,5-oxadiazole ring, also known as furazan, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] This scaffold has garnered significant interest in medicinal chemistry due to its unique physicochemical properties. The oxadiazole ring is often employed as a bioisosteric replacement for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles.[2][3] Various isomers of oxadiazole, including the 1,2,4- and 1,3,4-isomers, have been incorporated into a wide range of biologically active molecules, including muscarinic receptor agonists, anticancer agents, and anti-inflammatory compounds.[2][4][5][6][7] The 1,2,5-oxadiazole derivatives, in particular, have been investigated for their potential as cytotoxic agents and high-energy density materials.[8]

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine: A Hypothetical Muscarinic Agonist

Based on the established role of related heterocyclic structures in activating muscarinic acetylcholine receptors (mAChRs), it is hypothesized that N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine may function as a muscarinic agonist. Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are crucial for regulating a multitude of physiological processes in the central and peripheral nervous systems.[9] Agonists of these receptors have therapeutic potential for treating cognitive deficits, such as those seen in Alzheimer's disease.[2]

Proposed Synthesis of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine

A plausible synthetic route to the target compound can be envisioned starting from 4-methyl-1,2,5-oxadiazole-3-carboxylic acid[10], a commercially available or readily synthesized precursor. The synthesis would likely involve an amidation reaction followed by reduction.

Synthetic Pathway Precursor 4-methyl-1,2,5-oxadiazole- 3-carboxylic acid Amide N-methyl-4-methyl-1,2,5- oxadiazole-3-carboxamide Precursor->Amide 1. SOCl2 or EDC/HOBt 2. Methylamine Target N-methyl-1-(4-methyl-1,2,5- oxadiazol-3-yl)methanamine Amide->Target LiAlH4 or BH3-THF

Caption: Proposed synthetic pathway for N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine.

Comparative Analysis with Structurally Related Analogs

Direct comparative pharmacological data for N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine is scarce. However, a study by Sauerberg et al. provides valuable insights through a comparison of 1,2,5-oxadiazole and 1,2,5-thiadiazole analogs as muscarinic agonists.[11]

Comparison with 1,2,5-Oxadiazole and 1,2,5-Thiadiazole Analogs

The aforementioned study synthesized and evaluated a series of 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines and found them to be potent M1 selective muscarinic agonists.[11] The study also included two 1,2,5-oxadiazole counterparts for direct comparison.

CompoundStructureReceptor Affinity (Ki, nM) vs. [³H]-Oxotremorine-MFunctional Activity (IC₅₀, nM) in Rabbit Vas Deferens (M1)
Hexyloxy-Thiadiazole Analog 3-(3-(hexyloxy)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridineLow nanomolarLow picomolar
Hexyloxy-Oxadiazole Analog 3-(3-(hexyloxy)-1,2,5-oxadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridineMuch lower than thiadiazole analogEfficacy too low to determine IC₅₀
Butoxy-Oxadiazole Analog 3-(3-(butoxy)-1,2,5-oxadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridineMuch lower than corresponding thiadiazole analogEfficacy too low to determine IC₅₀

Data summarized from: Sauerberg, P., et al. (1992). Journal of Medicinal Chemistry.[11]

This data suggests that, within this particular structural framework, the 1,2,5-oxadiazole ring leads to a significant reduction in both binding affinity and functional efficacy at muscarinic receptors compared to the 1,2,5-thiadiazole ring.[11] This observation is critical for guiding the design of future 1,2,5-oxadiazole-based muscarinic agonists.

Structure-Activity Relationship (SAR) Considerations

A study on 3,4-disubstituted 1,2,5-oxadiazoles as antiplasmodial agents offers broader insights into the SAR of this scaffold.[8] The study highlights that the nature and position of substituents on a phenyl ring at the 4-position of the oxadiazole significantly influence biological activity and selectivity.[8] While the therapeutic target is different, this underscores the importance of systematic modification of substituents on the 1,2,5-oxadiazole core to optimize pharmacological properties. For N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine, modifications to the methyl group at the 4-position and the N-methylaminomethyl group at the 3-position would be key areas for SAR exploration.

Experimental Protocols

To facilitate the investigation of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine and its analogs, the following detailed experimental protocols are provided.

General Synthetic Protocol for 3,4-Disubstituted 1,2,5-Oxadiazoles

This protocol is adapted from the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.[12]

General Synthesis Workflow cluster_synthesis Synthesis Start Starting Material (e.g., 1,2,5-oxadiazole-3,4-diamine) Reaction Reaction with Diketo Derivative (e.g., 2,5-hexanedione in AcOH) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, IR Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: General workflow for the synthesis of 3,4-disubstituted 1,2,5-oxadiazoles.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting 1,2,5-oxadiazole precursor (e.g., 1,2,5-oxadiazole-3,4-diamine, 1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Add the appropriate diketone or other electrophilic reagent (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.[12]

In-Vitro Pharmacological Evaluation

The following protocols outline standard in-vitro assays to determine the affinity and functional activity of novel compounds at muscarinic receptors.

This protocol is based on established methods for determining the binding affinity of compounds to muscarinic receptors.[13]

Binding Assay Workflow cluster_binding Radioligand Binding Assay Preparation Prepare Membranes from Cells Expressing Muscarinic Receptor Subtypes Incubation Incubate Membranes with Radioligand (e.g., [³H]-NMS) and Test Compound Preparation->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC₅₀ and Ki Determination) Quantification->Analysis

Sources

A Guide to Orthogonal Assays for Confirming N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine Activity at the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification of a novel bioactive molecule is merely the first step in a rigorous journey of validation. A primary challenge is to unequivocally confirm that the observed biological effect is a direct consequence of on-target activity, rather than an artifact of the screening technology or an off-target interaction. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of orthogonal assays to robustly validate the activity of a putative G-protein coupled receptor (GPCR) agonist.

For the purpose of this guide, we will consider the hypothetical compound N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine (hereafter referred to as "Compound X"). The oxadiazole moiety is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4][5] Let us hypothesize that a primary high-throughput screen has identified Compound X as a potential agonist of the serotonin 2A receptor (5-HT2A), a Gq-coupled GPCR of significant therapeutic interest.[6][7]

The principle of orthogonal validation dictates that multiple, distinct assays, which rely on different detection technologies and measure different points in the signaling cascade, should be employed to build a confident pharmacological profile.[8][9] This guide will detail a strategic triad of assays to confirm Compound X's activity:

  • Radioligand Binding Assay: To confirm direct physical interaction with the 5-HT2A receptor.

  • Calcium Mobilization Assay: To measure the proximal functional consequence of receptor activation.

  • Inositol Monophosphate (IP1) Accumulation Assay: To quantify a more stable, downstream second messenger.

By integrating the data from these three distinct methodologies, we can construct a high-confidence dossier on the mechanism of action of Compound X.

The 5-HT2A Receptor Signaling Cascade: A Multi-Point Interrogation

The 5-HT2A receptor primarily signals through the Gαq subunit.[7][10] Upon agonist binding, the receptor undergoes a conformational change, activating the Gq protein. This initiates a cascade: Gαq activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[10][12] The elevated Ca2+ and DAG together activate Protein Kinase C (PKC), leading to various downstream cellular responses. The IP3 is rapidly metabolized to IP2 and then to inositol monophosphate (IP1).

Our selected assays probe this pathway at three critical junctures: receptor binding, proximal Ca2+ release, and downstream IP1 accumulation.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_assays Orthogonal Assays Agonist Compound X (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor 1. Binding Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Binds Receptor IP1 IP1 IP3->IP1 Metabolism PKC PKC Activation DAG->PKC Ca_Cyto Cytosolic Ca²⁺ Ca_ER->Ca_Cyto Release Ca_Cyto->PKC Assay1 Radioligand Binding (Assay 1) Assay1->Receptor Measures Engagement Assay2 Calcium Mobilization (Assay 2) Assay2->Ca_Cyto Measures Proximal Signal Assay3 IP1 Accumulation (Assay 3) Assay3->IP1 Measures Downstream Signal

Caption: The 5-HT2A Gq signaling pathway and points of measurement for each orthogonal assay.

Assay 1: Radioligand Binding Assay

Principle: This assay directly measures the ability of a test compound (the "competitor") to displace a known radiolabeled ligand from the target receptor. It is the gold standard for confirming physical interaction and determining binding affinity (Ki). The experiment is typically performed using cell membranes prepared from cells overexpressing the 5-HT2A receptor.

Causality and Expertise: By directly measuring binding, we confirm target engagement, the foundational event for any subsequent functional activity. This is a reductionist, biochemical approach that isolates the receptor-ligand interaction from the complexities of a live cell signaling network. Choosing a well-characterized radioligand and defining appropriate assay conditions (incubation time, temperature, buffer composition) are critical for obtaining reliable data. For instance, pre-treating filter plates with polyethyleneimine can reduce non-specific binding, enhancing the signal-to-noise ratio.[13]

Detailed Experimental Protocol
  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT2A receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in an assay binding buffer. Determine the protein concentration using a BCA assay.[14]

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or a non-labeled specific ligand like ketanserin (10 µM, for non-specific binding) or varying concentrations of Compound X.

    • 50 µL of a known 5-HT2A radioligand (e.g., [3H]ketanserin at a concentration near its Kd, ~2.0 nM).[13]

    • 150 µL of the membrane preparation (typically 50-100 µg protein/well).[14]

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[14]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[13]

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation & Comparison
CompoundIC50 (nM)Ki (nM)
Compound X 8542
Serotonin (Control) 12060
Ketanserin (Control) 4.52.2

This table shows hypothetical data where Compound X demonstrates competitive binding to the 5-HT2A receptor with a Ki in the nanomolar range, comparable to the endogenous ligand serotonin.

Assay 2: Calcium Mobilization Assay

Principle: This cell-based functional assay measures the transient increase in intracellular calcium concentration that occurs immediately after Gq-coupled receptor activation.[12][15][16] Cells expressing the 5-HT2A receptor are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation, the dye binds to the released calcium, resulting in a significant increase in fluorescence intensity, which is monitored in real-time.[15][17]

Causality and Expertise: This assay provides the first piece of functional evidence. A positive result demonstrates that Compound X does not just bind to the receptor but also activates it, triggering the Gq signaling pathway.[12] The kinetic nature of the calcium signal is a key parameter; a rapid, transient peak is characteristic of Gq activation. Using an instrument with an integrated fluidics head, like a FLIPR (Fluorometric Imaging Plate Reader), allows for the simultaneous addition of the compound and kinetic reading, which is crucial for capturing this rapid response.[12]

Detailed Experimental Protocol
  • Cell Culture: Plate HEK293 cells stably expressing the 5-HT2A receptor into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.[17]

  • Dye Loading: Aspirate the culture medium and replace it with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (an anion transport inhibitor that prevents dye leakage).[15] Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a dilution series of Compound X and a reference agonist (e.g., Serotonin) in an appropriate assay buffer in a separate compound plate.

  • Measurement: Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument then automatically adds the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the full calcium transient.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of the agonist.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and the maximum response (Emax).

Data Presentation & Comparison
CompoundEC50 (nM)Emax (% of Serotonin)
Compound X 15095%
Serotonin (Control) 90100%

This table presents hypothetical data indicating that Compound X is a full agonist at the 5-HT2A receptor, with a potency (EC50) in the nanomolar range, slightly less potent than serotonin.

Assay 3: Inositol Monophosphate (IP1) Accumulation Assay

Principle: This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.[10] IP3 is very transient, but IP1 is more stable. In the presence of lithium chloride (LiCl), which blocks the final enzymatic step of inositol phosphate degradation, IP1 accumulates in the cell upon Gq activation.[18] This accumulation can be quantified using various methods, most commonly a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[18][19]

Causality and Expertise: The IP1 assay provides a more integrated and robust measure of Gq pathway activation over time compared to the transient calcium signal.[20] Because it measures an accumulated product, it is less susceptible to variations in signal kinetics and can be more tolerant of slow-acting compounds. The HTRF format is a highly sensitive, no-wash technology that minimizes handling steps and is well-suited for screening.[21] The assay principle involves competition between native IP1 produced by the cells and a labeled IP1 analog for binding to a specific antibody, resulting in a signal that is inversely proportional to the amount of IP1 produced.[18][22]

Detailed Experimental Protocol
  • Cell Stimulation: Plate and culture 5-HT2A expressing cells as in the calcium assay. On the day of the experiment, aspirate the medium and replace it with a stimulation buffer containing 50 mM LiCl and the desired concentrations of Compound X or a reference agonist.

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow for IP1 accumulation.[21]

  • Cell Lysis & Detection: Lyse the cells by adding a detection reagent mixture containing an IP1-d2 acceptor and an anti-IP1-Cryptate donor antibody.[22]

  • Final Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow the immunoassay to reach equilibrium.[22]

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.

    • The signal is inversely proportional to the IP1 concentration.

    • Plot the normalized signal against the log concentration of the agonist.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax.

Data Presentation & Comparison
CompoundEC50 (nM)Emax (% of Serotonin)
Compound X 21098%
Serotonin (Control) 130100%

This hypothetical data corroborates the findings from the calcium assay, confirming Compound X is a full agonist. The slightly right-shifted EC50 is common when comparing a transient signal (calcium) to an integrated one (IP1).

Synthesis and Validation Workflow

The logical flow of these orthogonal assays provides a self-validating system. The binding assay confirms the target, and the two distinct functional assays, measuring different second messengers, confirm the mechanism of action.

Orthogonal_Workflow Start Hypothesis: Compound X is a 5-HT2A Agonist Assay1 Assay 1: Radioligand Binding Start->Assay1 Test Target Engagement Result1 Result: Compound X binds to 5-HT2A (Ki < 100 nM) Assay1->Result1 Assay2 Assay 2: Calcium Mobilization Result1->Assay2 Confirm Proximal Function Conclusion Conclusion: High confidence that Compound X is a potent 5-HT2A agonist. Result1->Conclusion Result2 Result: Compound X elicits Ca²⁺ release (EC50 < 200 nM) Assay2->Result2 Assay3 Assay 3: IP1 Accumulation Result2->Assay3 Confirm Downstream Function Result2->Conclusion Result3 Result: Compound X stimulates IP1 production (EC50 < 300 nM) Assay3->Result3 Result3->Conclusion

Caption: A logical workflow demonstrating the progression of orthogonal validation.

Overall Comparison and Conclusion

AssayPrincipleMeasuresKey ParameterProsCons
Radioligand Binding Competitive DisplacementDirect BindingKi Gold standard for affinity; Target-specificNo functional information; Requires radiochemicals
Calcium Mobilization FluorescenceProximal Signal (Ca²⁺)EC50 / Emax High-throughput; Kinetic data; FunctionalSignal is transient; Can miss slow-acting compounds
IP1 Accumulation HTRF ImmunoassayDownstream Signal (IP1)EC50 / Emax Robust, integrated signal; Good for slow compoundsIndirect measure; Can be more expensive

The collective evidence from these three orthogonal assays provides a scientifically rigorous confirmation of the initial hypothesis. The radioligand binding data confirms that Compound X physically engages the 5-HT2A receptor with high affinity. The calcium mobilization and IP1 accumulation data independently and collectively demonstrate that this binding event leads to the activation of the Gq signaling cascade, confirming Compound X as a functional agonist. The concordance between the potency values (Ki and EC50s) across these different assay platforms builds a powerful, trustworthy case for the compound's on-target mechanism of action, paving the way for further preclinical development.

References

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • NCBI Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. National Center for Biotechnology Information. Retrieved from [Link]

  • Elands, J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]

  • PubMed. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. Retrieved from [Link]

  • NCBI. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information. Retrieved from [Link]

  • NCBI Bookshelf. (2012). IP-3/IP-1 Assays. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. ACS Publications. Retrieved from [Link]

  • NIH. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. National Institutes of Health. Retrieved from [Link]

  • PMC. (n.d.). Community guidelines for GPCR ligand bias: IUPHAR review 32. PubMed Central. Retrieved from [Link]

  • PMC. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Retrieved from [Link]

  • BMG Labtech. (n.d.). HTRF IP-One assay used for functional screening. BMG Labtech. Retrieved from [Link]

  • Charles River. (2025). Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. Charles River. Retrieved from [Link]

  • ResearchGate. (n.d.). Rational design of biased GPCR agonists. ResearchGate. Retrieved from [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. Retrieved from [Link]

  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. Retrieved from [Link]

  • YouTube. (2022). Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay. YouTube. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Investigating the Neuropsychological Effects of 5-HT2a Antagonism. ClinicalTrials.gov. Retrieved from [Link]

  • PLOS ONE. (2013). Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo. PLOS ONE. Retrieved from [Link]

  • ResearchGate. (2025). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Targeting the 5-HT2A receptor with psychedelics & novel molecules. Sygnature Discovery. Retrieved from [Link]

  • Molecular Devices. (n.d.). HTRF IP-One Gq assay on SpectraMax Readers. Molecular Devices. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • PMC. (n.d.). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PubMed Central. Retrieved from [Link]

  • YouTube. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Retrieved from [Link]

  • SciELO. (n.d.). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. Retrieved from [Link]

  • NIH. (n.d.). Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. National Institutes of Health. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. Retrieved from [Link]

  • PubMed. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. PubMed. Retrieved from [Link]

Sources

Structure-activity relationship (SAR) studies of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine Derivatives as Muscarinic Agonists

Introduction: The 1,2,5-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,5-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and diverse biological activities.[1][2] This scaffold is considered a bioisostere for various functional groups, offering advantages in metabolic stability and pharmacokinetic profiles. Derivatives of 1,2,5-oxadiazole have been explored for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[2][3][4][5] Of particular interest is their activity in the central nervous system (CNS), where they have been investigated as ligands for various receptors.[6][7] This guide focuses on the structure-activity relationship (SAR) of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine and its derivatives, with a specific emphasis on their potential as muscarinic acetylcholine receptor (mAChR) agonists.

Muscarinic receptors, a family of G protein-coupled receptors (GPCRs), are integral to the regulation of numerous physiological functions in both the central and peripheral nervous systems.[8][9] They are validated targets for the treatment of various disorders, including Alzheimer's disease, schizophrenia, and glaucoma.[8][10] The development of selective muscarinic agonists has been a long-standing goal in drug discovery, aiming to harness the therapeutic benefits while minimizing side effects associated with non-selective activation.

This guide will provide a comparative analysis of how structural modifications to the N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine core can influence its affinity and efficacy at muscarinic receptors. We will explore the causality behind experimental choices in designing these analogs and present supporting data from the literature on related oxadiazole derivatives.

Core Scaffold and Key Interaction Points

The parent compound, N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine, possesses several key features that can be systematically modified to probe the SAR. These include the N-methyl group, the linker between the amine and the oxadiazole ring, and the methyl group on the oxadiazole ring itself. Understanding how alterations at these positions affect receptor binding and activation is crucial for designing more potent and selective ligands.

SAR_Core_Scaffold cluster_molecule N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine cluster_modifications Potential Modification Sites mol [Image of the chemical structure of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine with key modification points highlighted: R1 (N-methyl), R2 (linker), and R3 (4-methyl on oxadiazole)] R1 R1: N-Alkyl Substitution mol->R1 Modulation of basicity & lipophilicity R2 R2: Linker Modification mol->R2 Altering spatial orientation R3 R3: Oxadiazole Substitution mol->R3 Probing steric & electronic effects

Caption: Key modification points on the core scaffold.

Structure-Activity Relationship Analysis

The following sections detail the impact of structural modifications at R1, R2, and R3 on the muscarinic agonist activity, drawing parallels from studies on structurally related oxadiazole derivatives.

Modification of the N-Alkyl Group (R1)

The N-methyl group is a critical determinant of the compound's interaction with the muscarinic receptor. The basicity of the nitrogen atom is essential for forming an ionic bond with a conserved aspartate residue in the binding pocket of mAChRs.

Modification Rationale Expected Effect on Activity Supporting Evidence
N-H (Desmethyl) Increase hydrogen bonding potential.Potentially potent agonist.[7]N-desmethyl analogs of muscarinic agonists have shown high potency.[7]
N-Ethyl Increase lipophilicity and size.May decrease efficacy and shift profile towards antagonism.[10]Increasing the chain length at the N-position can lead to a decrease in agonist efficacy.[10]
N,N-Dimethyl (Quaternary) Permanent positive charge.Reduced CNS penetration due to charge.[8]Quaternary ammonium compounds have limited CNS penetration.[8]

Experimental Protocol: Radioligand Binding Assay

To assess the binding affinity of the synthesized derivatives for different muscarinic receptor subtypes (M1-M5), competitive radioligand binding assays are performed.

Step-by-Step Methodology:

  • Membrane Preparation: Membranes from cells stably expressing individual human muscarinic receptor subtypes are prepared.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), or a subtype-selective radioligand where appropriate.

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Cell Membranes (Expressing mAChR subtypes) B Incubate with Radioligand ([³H]-NMS) & Test Compound A->B C Separate Bound & Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 & Ki determination) D->E

Caption: Workflow for radioligand binding assay.

Modification of the Linker (R2)

The methylene linker between the amine and the oxadiazole ring plays a crucial role in positioning the pharmacophoric elements correctly within the receptor binding site.

Modification Rationale Expected Effect on Activity Supporting Evidence
Ethylene Linker Increase flexibility and distance.May alter the optimal geometry for receptor activation.The spatial relationship between the amine and the heterocyclic core is critical for activity.
Rigid Linker (e.g., part of a ring) Constrain the conformation.Can lead to increased potency and selectivity if the constrained conformation is the bioactive one.Bicyclic amine structures often exhibit high potency at muscarinic receptors.[10]
Modification of the Oxadiazole Substitution (R3)

The methyl group at the 4-position of the 1,2,5-oxadiazole ring can be modified to explore the steric and electronic requirements of the binding pocket.

Modification Rationale Expected Effect on Activity Supporting Evidence
Hydrogen Reduce steric bulk.May be well-tolerated if the pocket is small.
Ethyl or larger alkyl groups Increase steric bulk and lipophilicity.Likely to decrease activity due to steric hindrance.SAR studies on other oxadiazole derivatives often show that small alkyl groups are preferred.[7]
Electron-withdrawing/donating groups Modulate the electronic properties of the oxadiazole ring.Can influence hydrogen bonding capabilities and overall binding affinity.[11]The presence of electron-donating groups can improve activity in some series of oxadiazole derivatives.[11]

Functional Activity Assessment

Beyond binding affinity, it is essential to determine the functional activity of the derivatives, i.e., whether they act as agonists, antagonists, or partial agonists.

Experimental Protocol: In Vitro Functional Assay (e.g., Calcium Mobilization)

For M1, M3, and M5 receptors, which couple to Gq/11 proteins, agonist activation leads to an increase in intracellular calcium.[9]

Step-by-Step Methodology:

  • Cell Culture: Use cells stably expressing the muscarinic receptor subtype of interest.

  • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal efficacy) values.

Functional_Assay_Signaling cluster_pathway M1/M3/M5 Receptor Signaling Pathway Agonist Muscarinic Agonist mAChR M1/M3/M5 Receptor Agonist->mAChR Binds to Gq_11 Gq/11 protein mAChR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates

Caption: Gq-coupled muscarinic receptor signaling pathway.

Comparative Analysis and Future Directions

By systematically applying the modifications described above and evaluating the resulting compounds in binding and functional assays, a detailed SAR profile can be established.

Derivative R1 Modification R3 Modification Predicted M1 Affinity (Ki) Predicted M1 Efficacy (EC50)
Parent Compound -CH₃-CH₃ModerateAgonist
Analog 1 -H-CH₃HighPotent Agonist
Analog 2 -CH₂CH₃-CH₃LowerPartial Agonist/Antagonist
Analog 3 -CH₃-HModerateAgonist
Analog 4 -CH₃-CF₃LowAntagonist

This predictive table, based on general SAR principles from related series, illustrates how a systematic approach can guide the optimization of the lead compound. Future work should focus on exploring a wider range of substitutions at the R3 position to enhance subtype selectivity. Additionally, pharmacokinetic properties such as metabolic stability and brain penetration will need to be assessed to identify candidates for in vivo studies.

Conclusion

The N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine scaffold represents a promising starting point for the development of novel muscarinic agonists. A thorough understanding of the structure-activity relationships, guided by systematic modifications and robust in vitro testing, is paramount for optimizing potency, selectivity, and drug-like properties. The experimental protocols and SAR principles outlined in this guide provide a framework for researchers in the field of drug discovery to rationally design the next generation of muscarinic receptor modulators.

References

  • Saitoh, M., Kunitomo, J., Kimura, E., Hayase, Y., Kobayashi, H., Uchiyama, N., Kawamoto, T., Tanaka, T., Mol, C. D., Dougan, D. R., Textor, G. S., Snell, G. P., & Itoh, F. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry, 17(5), 2017–2029. [Link]

  • Li, J., Wang, Y., Zhang, Y., Li, Y., Shen, Y., Li, J., & Liu, H. (2023). Design, synthesis, and SAR study of novel flavone 1,2,4-oxadiazole derivatives with anti-inflammatory activities for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 258, 115587. [Link]

  • Sauerberg, P., Olesen, P. H., Nielsen, S., & Andersen, K. E. (1992). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 35(12), 2274–2283. [Link]

  • Talele, T. T. (2016). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1–6. [Link]

  • Watson, M., & Eglen, R. M. (2006). Muscarinic Receptor Agonists and Antagonists. Molecules, 11(3), 142–173. [Link]

  • Vaidya, A., Jain, S., & Jain, A. (2015). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(1), 64–82. [Link]

  • Schirmeister, T., Kesselring, J., Jung, S., Kaiser, A., & Kicska, G. A. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6767. [Link]

  • Brown, J. H. (2018). Muscarinic Receptor Agonists and Antagonists. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. AccessMedicine. [Link]

  • Basile, L., Re, A. D., Sgarlata, V., Barresi, V., Ronsisvalle, S., Nagase, H., & Dallavalle, S. (2018). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 38(12), 6769–6776. [Link]

  • Vaidya, A., Jain, A., Kumar, D., & Jain, S. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29(5), 845–866. [Link]

  • Gasser, U., Pfaar, U., & Rihs, G. (2001). Structure±activity relationship (SAR) of 1,2,4-oxadiazol-CH 2 -N-allyl... Mutagenesis, 16(4), 309–316. [Link]

  • Singh, R. K., & Kumar, S. (2023). Synthesis, Biological Activity and Applications of 1,2,5-Oxadiazole: A Brief Review. Chemistry & Biology Interface, 13(1), 1-15. [Link]

  • Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Yasmeen, F., & Zaib, S. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Molecules, 27(21), 7484. [Link]

  • Karczmarczyk, J., & Klesiewicz, M. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(11), 1146. [Link]

  • Dr Matt & Dr Mike. (2023, May 1). Direct Muscarinic Agonists - in 2 mins! [Video]. YouTube. [Link]

  • Singh, P. P., & Singh, A. K. (2013). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[3][6][12] OXADIAZOLES AS S1P1 AGONISTS. Trade Science Inc.[Link]

  • Street, L. J., Baker, R., Book, T., Kneen, C. O., MacLeod, A. M., Merchant, K. J., ... & Saunders, J. (1990). Synthesis and biological activity of 1, 2, 4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of medicinal chemistry, 33(10), 2690-2697. [Link]

  • Basile, L., De Re, A., Sgarlata, V., Barresi, V., Ronsisvalle, S., Nagase, H., ... & Dallavalle, S. (2018). Exploring the Biological Activity of a Library of 1, 2, 5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer research, 38(12), 6769-6776. [Link]

  • May, D. S., & Mobashery, S. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS infectious diseases, 5(11), 1888-1895. [Link]

Sources

A Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel Neuroprotective Agents: A Comparative Analysis of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Preclinical Gap for Neuroprotective Candidates

The journey of a novel neuroprotective agent from the laboratory bench to clinical application is fraught with challenges, chief among them being the translation of promising in vitro activity into predictable in vivo efficacy. An In Vitro to In Vivo Correlation (IVIVC) serves as a critical bridge in this process, offering a predictive mathematical model that connects the physicochemical properties and in vitro release of a drug to its subsequent pharmacokinetic and pharmacodynamic responses in a living system.[1][2][3] This guide provides a comprehensive framework for establishing a robust IVIVC for the novel oxadiazole derivative, N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine (hereafter referred to as "Compound X"), a promising candidate for neuroprotection.

The 1,2,5-oxadiazole (furazan) scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications in oncology and neurology.[4] Our focus on Compound X stems from the growing body of evidence suggesting that oxadiazole-containing molecules can exert neuroprotective effects, potentially through mechanisms such as the mitigation of oxidative stress and modulation of pathways implicated in neurodegeneration.[5][6][7]

This guide will provide a detailed, step-by-step methodology for the in vitro and in vivo characterization of Compound X, comparing its performance against a clinically relevant neuroprotective agent, Edaravone. We will delve into the rationale behind the selection of experimental models and assays, present hypothetical yet plausible experimental data for illustrative purposes, and culminate in the development of a conceptual IVIVC model.

The Strategic Imperative for IVIVC in Neuroprotective Drug Development

Establishing a strong IVIVC is not merely an academic exercise; it is a strategic imperative that can significantly accelerate drug development timelines and reduce costs.[8][9] A validated IVIVC model allows for:

  • Informed Formulation Development: Predicting in vivo performance from in vitro dissolution data enables the rational design and optimization of drug delivery systems.[2]

  • Reduced Reliance on Animal Studies: A robust IVIVC can serve as a surrogate for certain in vivo bioequivalence studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal research.

  • Quality Control and Regulatory Support: IVIVC can be used to set meaningful dissolution specifications for manufacturing and support post-approval changes.[1]

The overall workflow for establishing an IVIVC for Compound X is depicted below.

IVIVC_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 IVIVC Development & Validation a1 Compound X Synthesis & Formulation a2 In Vitro Neuroprotection Assay (SH-SY5Y cells, 6-OHDA model) a1->a2 a3 In Vitro Dissolution Profiling (Multiple Formulations) a1->a3 c2 Correlation of In Vitro Dissolution with In Vivo Absorption a3->c2 In Vitro Data b1 Animal Model of Neurodegeneration (Rat MCAO Model) b2 Pharmacokinetic (PK) Studies (Plasma Concentration vs. Time) b1->b2 b3 Pharmacodynamic (PD) Studies (Neurological Deficit Score, Infarct Volume) b1->b3 c1 Deconvolution of In Vivo Absorption b2->c1 In Vivo Data c1->c2 c3 Mathematical Model Development c2->c3 c4 Model Validation c3->c4 c4->a1 Feedback for Formulation Optimization

Caption: Overall workflow for establishing an IVIVC for Compound X.

Part 1: In Vitro Characterization of Compound X

The initial phase of our investigation focuses on quantifying the neuroprotective activity of Compound X in a controlled cellular environment and characterizing its release from various formulations.

Rationale for In Vitro Model Selection

To assess the neuroprotective potential of Compound X, we have selected an in vitro model of Parkinson's disease based on 6-hydroxydopamine (6-OHDA)-induced toxicity in the human neuroblastoma cell line, SH-SY5Y. This model is highly relevant for the following reasons:

  • Dopaminergic Neuron Surrogate: SH-SY5Y cells can be differentiated into a dopaminergic-like phenotype, making them a suitable model for studying insults relevant to Parkinson's disease.

  • Oxidative Stress-Mediated Cell Death: 6-OHDA selectively enters dopaminergic neurons and induces cell death primarily through the generation of reactive oxygen species (ROS), a key pathological feature of neurodegenerative diseases.[5] This allows us to test the hypothesis that Compound X acts as an antioxidant.

  • Established and Reproducible: This assay is a well-established and validated method for screening neuroprotective compounds.[10]

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To determine the concentration-dependent neuroprotective effect of Compound X against 6-OHDA-induced cytotoxicity in differentiated SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • Retinoic acid for differentiation

  • Compound X (synthesized and purified)

  • Edaravone (comparator)

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

  • DMSO (vehicle)

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in complete medium at 37°C in a 5% CO₂ incubator.

    • Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well.

    • Differentiate the cells by treating with 10 µM retinoic acid for 6 days.

  • Compound Treatment:

    • Prepare stock solutions of Compound X and Edaravone in DMSO.

    • On day 7, pre-treat the differentiated cells with varying concentrations of Compound X or Edaravone (e.g., 0.1, 1, 10, 50, 100 µM) for 2 hours. Ensure the final DMSO concentration is below 0.1%.

  • Induction of Neurotoxicity:

    • After pre-treatment, expose the cells to 50 µM 6-OHDA for 24 hours. Include control wells (no 6-OHDA) and 6-OHDA-only wells.

  • Assessment of Cell Viability and Cytotoxicity:

    • MTT Assay: After the 24-hour incubation, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.

    • LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's protocol. Cytotoxicity is determined by the amount of LDH released into the medium.[11]

Hypothetical In Vitro Neuroprotection Data

The following tables summarize the expected outcomes of the in vitro neuroprotection assays for Compound X and the comparator, Edaravone.

Table 1: Effect of Compound X and Edaravone on SH-SY5Y Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Compound X)% Cell Viability (Edaravone)
Control (No 6-OHDA)100 ± 4.5100 ± 4.2
6-OHDA only48 ± 3.149 ± 2.8
0.152 ± 2.955 ± 3.5
165 ± 3.868 ± 4.1
1088 ± 4.285 ± 3.9
5092 ± 3.589 ± 4.0
10094 ± 2.991 ± 3.7

Table 2: Effect of Compound X and Edaravone on LDH Release

Concentration (µM)% LDH Release (Compound X)% LDH Release (Edaravone)
Control (No 6-OHDA)10 ± 1.511 ± 1.8
6-OHDA only85 ± 5.284 ± 4.9
0.178 ± 4.875 ± 5.1
162 ± 4.165 ± 4.5
1035 ± 3.538 ± 3.9
5028 ± 2.932 ± 3.1
10025 ± 2.529 ± 2.8

From this hypothetical data, we can infer that Compound X demonstrates potent, concentration-dependent neuroprotection against 6-OHDA-induced toxicity, with an efficacy comparable to, or slightly exceeding, that of Edaravone at higher concentrations.

In Vitro Dissolution Profiling

To establish a Level A IVIVC, it is essential to test at least two, and preferably three or more, formulations with different release rates.[2] For Compound X, we will develop three immediate-release formulations with varying dissolution profiles (Fast, Medium, Slow) by altering the excipients (e.g., disintegrants, binders).

Protocol:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Medium: 900 mL of pH 6.8 phosphate buffer

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 RPM

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes

The dissolution profiles will form the in vitro data for our IVIVC.

Part 2: In Vivo Evaluation and Pharmacokinetics

The next critical phase is to assess the efficacy and pharmacokinetic profile of Compound X in a relevant animal model of neurodegeneration.

Rationale for In Vivo Model Selection

We will use the transient middle cerebral artery occlusion (MCAO) model in rats. This model is a gold standard for preclinical stroke research and is chosen for the following reasons:

  • Clinical Relevance: It mimics the pathophysiology of ischemic stroke in humans, including a core infarct area and a penumbral region that is potentially salvageable by neuroprotective agents.[7]

  • Well-Characterized: The MCAO model has been extensively characterized, with established protocols and reproducible outcomes for neurological and histological assessment.

  • Predictive Validity: Compounds that show efficacy in this model have a higher probability of being effective in clinical trials for stroke.

Experimental Protocol: In Vivo Efficacy and PK/PD Study

Objective: To evaluate the neuroprotective efficacy of Compound X in a rat MCAO model and to determine its pharmacokinetic profile.

Animals: Male Sprague-Dawley rats (250-300g)

Procedure:

  • MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery for 90 minutes, followed by reperfusion.

  • Drug Administration: Administer Compound X (formulated as per the in vitro dissolution profiles) or Edaravone intravenously at the time of reperfusion. Include a vehicle control group.

  • Pharmacokinetic (PK) Sampling: Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing. Analyze plasma concentrations of Compound X using a validated LC-MS/MS method.

  • Pharmacodynamic (PD) Assessment:

    • Neurological Deficit Score: Evaluate motor deficits at 24 hours post-MCAO using a standardized neurological scoring system (e.g., 0-5 scale).

    • Infarct Volume Measurement: At 24 hours, euthanize the animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.

Hypothetical In Vivo Data

Table 3: Pharmacodynamic Efficacy of Compound X (Medium Release Formulation) vs. Edaravone

Treatment GroupNeurological Score (0-5)Infarct Volume (% of Hemisphere)
Vehicle Control3.8 ± 0.445 ± 5.2
Edaravone (3 mg/kg)2.5 ± 0.532 ± 4.1
Compound X (5 mg/kg)2.2 ± 0.628 ± 4.5

This data suggests that Compound X provides significant neuroprotection in the MCAO model, reducing both functional deficits and tissue damage.

Table 4: Pharmacokinetic Parameters of Compound X (Medium Release Formulation)

ParameterValue
Cmax (ng/mL)1250
Tmax (hr)0.25
AUC₀₋t (ng*hr/mL)2800
Half-life (hr)1.5

These PK parameters are crucial for the subsequent IVIVC modeling.

Part 3: Developing the In Vitro to In Vivo Correlation

The final step is to integrate the in vitro and in vivo data to construct a predictive IVIVC model.

IVIVC Development Workflow

IVIVC_Development pk_data Plasma Concentration-Time Data (from PK studies for each formulation) deconvolution Deconvolution Analysis (e.g., Wagner-Nelson method) to determine the fraction of drug absorbed in vivo pk_data->deconvolution in_vivo_absorption In Vivo Absorption Profile (% Absorbed vs. Time) deconvolution->in_vivo_absorption correlation Point-to-Point Correlation Plot % Dissolved vs. % Absorbed in_vivo_absorption->correlation in_vitro_dissolution In Vitro Dissolution Profile (% Dissolved vs. Time) in_vitro_dissolution->correlation model Develop Mathematical Model (e.g., Linear Regression) Fraction Absorbed = a * (Fraction Dissolved) + b correlation->model

Caption: Step-by-step process for developing the IVIVC model.

  • Deconvolution of In Vivo Data: The in vivo plasma concentration-time data for each formulation (Fast, Medium, Slow) is mathematically deconvoluted to calculate the cumulative fraction of Compound X absorbed over time.[12]

  • Correlation of In Vitro and In Vivo Data: A point-to-point correlation is established by plotting the in vitro dissolution data (% dissolved) against the corresponding in vivo absorption data (% absorbed) for each formulation.

  • Mathematical Modeling: A mathematical model, typically a linear regression, is fitted to the correlated data. A high correlation coefficient (R² > 0.9) indicates a strong relationship and a successful Level A IVIVC.[13]

Comparison with Alternatives and Predictive Power

Once a validated IVIVC is established for Compound X, it can be used to predict the in vivo performance of new formulations based solely on their in vitro dissolution profile. This is a significant advantage over comparator compounds like Edaravone, for which such a model may not be publicly available. This predictive capability allows for rapid formulation optimization to achieve a desired pharmacokinetic profile, potentially enhancing therapeutic efficacy and minimizing side effects. For instance, if a sustained-release profile is desired to prolong the neuroprotective effect, various extended-release formulations can be screened in vitro, and their in vivo profiles can be accurately predicted without the need for extensive animal testing.

Conclusion: A Roadmap for Translational Success

This guide has outlined a comprehensive and scientifically rigorous approach to establishing an in vitro to in vivo correlation for the novel neuroprotective agent, N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine. By systematically characterizing its in vitro neuroprotective activity and dissolution profiles, and correlating these findings with in vivo pharmacokinetic and pharmacodynamic data from a clinically relevant animal model, we can build a powerful predictive tool. This IVIVC model not only enhances our understanding of the compound's behavior but also provides a strategic advantage in its development pathway, enabling more efficient formulation design and reducing the reliance on extensive animal studies. The principles and methodologies detailed herein provide a robust framework for bridging the translational gap for this and other promising neuroprotective candidates.

References

  • Shcherbinin, M. V., et al. (2020). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2020(2), M1134. Available from: [Link]

  • Stoyanova, V., et al. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 57, 128516. Available from: [Link]

  • Link, C. D. (2012). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Future Medicinal Chemistry, 4(13), 1635-1647. Available from: [Link]

  • Zhao, L., et al. (2011). In vitro-in vivo correlation: perspectives on model development. The AAPS Journal, 13(4), 546-555. Available from: [Link]

  • Shao, Y., et al. (2022). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Antioxidants, 11(11), 2154. Available from: [Link]

  • Pharma IQ. (2012). 5 Top Tips on How to Establish IVIVC. Available from: [Link]

  • InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Available from: [Link]

  • Chen, Y.-C., et al. (2021). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 19(10), 555. Available from: [Link]

  • Li, Y., et al. (2024). Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis. Frontiers in Pharmacology, 15, 1334994. Available from: [Link]

  • Wang, Y., et al. (2022). A novel 1,2,4-oxadiazole derivative (wyc-7-20) with neuroprotective effects in Alzheimer's disease models. Drug Design, Development and Therapy, 16, 3147-3161. Available from: [Link]

  • Abdel-Cawad, N. A., et al. (2023). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 14(7), 1313-1330. Available from: [Link]

  • Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. Available from: [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved January 27, 2026, from [Link]

  • Cardama, G. A., et al. (2015). In vitro–in vivo correlations: general concepts, methodologies and regulatory applications. European Journal of Pharmaceutical Sciences, 77, 126-139. Available from: [Link]

  • Goldberg, M. P., & Choi, D. W. (1993). Combined oxygen and glucose deprivation in cortical cell culture: calcium-dependent and calcium-independent mechanisms of neuronal injury. Journal of Neuroscience, 13(8), 3510-3524. Available from: [Link]

  • Kim, J. Y., et al. (2022). Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. Pharmaceutics, 14(6), 1238. Available from: [Link]

  • Dudhat, K., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Surgical Case Reports and Images, 8(5). Available from: [Link]

  • Pharma Models. (2014). Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Available from: [Link]

  • Yilmaz, A., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Cellular Neuroscience and Oxidative Stress, 14(1), 1019-1027. Available from: [Link]

  • Li, J., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1348-1364. Available from: [Link]

  • Juul, S. E., et al. (2021). Comparing Neuroprotective Drug Efficacy in Rodent Neonatal Brain Injury Models. bioRxiv. Available from: [Link]

  • TMR Publishing Group. (2023). 1,3,4-oxadiazole – a bioactive scaffold for treating major depression-associated cognitive dysfunction. Available from: [Link]

  • Maddhashiya, S. (2019, July 25). IVIVC.jl: In Vitro-In Vivo Correlation Module for Pharmaceutical Modeling in Pumas [Video]. YouTube. [Link]

Sources

A Head-to-Head Comparison of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine and Gemcitabine in Pancreatic Ductal Adenocarcinoma

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

In the landscape of pancreatic ductal adenocarcinoma (PDAC) research, the quest for novel therapeutic agents that can surpass the efficacy of current standards of care is paramount. This guide provides a comprehensive head-to-head comparison of a promising investigational molecule, N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine—herein referred to as Oxadiazole Compound X —and the established standard-of-care drug, gemcitabine .

This document is structured to provide drug development professionals with a detailed analysis of their comparative mechanisms of action, preclinical efficacy, safety profiles, and the experimental methodologies required for their evaluation. The insights presented are grounded in established scientific principles and data from analogous compounds to provide a robust framework for future research.

Mechanistic Overview: Divergent Approaches to Inducing Cancer Cell Apoptosis

A fundamental understanding of a drug's mechanism of action is critical to predicting its efficacy and potential synergies. Oxadiazole Compound X and gemcitabine employ distinct strategies to achieve their antiproliferative effects.

Oxadiazole Compound X: A Putative Topoisomerase II Inhibitor

While the precise mechanism of Oxadiazole Compound X is under investigation, extensive research on the 1,2,5-oxadiazole scaffold suggests a likely mode of action. Several derivatives of this class have demonstrated the ability to interfere with DNA replication by inhibiting topoisomerase II.[1][2] Topoisomerase II is a critical enzyme that resolves DNA supercoiling and tangling during replication and transcription. Its inhibition leads to the accumulation of double-strand breaks in DNA, which, if not repaired, triggers apoptosis.

The proposed mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands. This ultimately leads to cell cycle arrest and programmed cell death.

cluster_0 Cancer Cell Oxadiazole_Compound_X Oxadiazole Compound X Topoisomerase_II Topoisomerase II Oxadiazole_Compound_X->Topoisomerase_II Inhibits DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Replication->DS_Breaks Leads to (unrepaired) Apoptosis Apoptosis DS_Breaks->Apoptosis

Caption: Proposed mechanism of action for Oxadiazole Compound X.

Gemcitabine: A Nucleoside Analog Inhibiting DNA Synthesis

Gemcitabine is a well-characterized antimetabolite and a prodrug.[3] Upon cellular uptake, it is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. The primary mode of action of gemcitabine is the inhibition of DNA synthesis.[4] dFdCTP competes with the natural substrate, dCTP, for incorporation into the DNA strand. After the incorporation of dFdCTP, one more deoxynucleotide is added before DNA polymerase is unable to proceed further, a phenomenon known as "masked chain termination."[4] This event, coupled with the inhibition of ribonucleotide reductase by dFdCDP, which reduces the pool of deoxynucleotides required for DNA synthesis, leads to S-phase arrest and subsequent apoptosis.[5][6]

Comparative In Vitro Efficacy

To assess the direct cytotoxic effects of Oxadiazole Compound X and gemcitabine on pancreatic cancer cells, a series of in vitro assays are essential. The choice of cell lines is critical; using well-established PDAC cell lines such as MiaPaca-2 and PANC-1 provides a robust model for initial screening.[7][8]

Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a drug's potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[9][10]

Table 1: Comparative IC50 Values (µM) after 72h Treatment

CompoundMiaPaca-2PANC-1
Oxadiazole Compound X0.8 ± 0.11.2 ± 0.2
Gemcitabine5.4 ± 0.57.8 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.

These hypothetical data suggest that Oxadiazole Compound X exhibits greater potency in inhibiting the proliferation of pancreatic cancer cells in vitro compared to gemcitabine.

Induction of Apoptosis

To confirm that cell death occurs via apoptosis, flow cytometry analysis using Annexin V and propidium iodide (PI) staining is the gold standard. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with DNA in late apoptotic and necrotic cells.

Table 2: Percentage of Apoptotic Cells after 48h Treatment at 2x IC50

TreatmentCell LineEarly Apoptotic (Annexin V+/PI-)Late Apoptotic (Annexin V+/PI+)
Oxadiazole Compound XMiaPaca-225.3% ± 2.1%15.8% ± 1.5%
GemcitabineMiaPaca-218.7% ± 1.9%10.2% ± 1.1%
Vehicle ControlMiaPaca-22.1% ± 0.3%1.5% ± 0.2%

Hypothetical data representing typical experimental outcomes.

These results would indicate that Oxadiazole Compound X is a more potent inducer of apoptosis in pancreatic cancer cells than gemcitabine at equitoxic concentrations.

In Vivo Antitumor Activity

While in vitro assays provide valuable initial data, in vivo models are crucial for evaluating a drug's efficacy in a more complex biological system.[11] Patient-derived xenograft (PDX) models in immunodeficient mice are considered highly translational as they better recapitulate the heterogeneity of human tumors.[12]

Tumor Growth Inhibition in a PDX Model

In a typical study, PDAC tissue from a patient is implanted subcutaneously into nude mice. Once tumors reach a palpable size, mice are randomized into treatment groups.

Table 3: Comparative Antitumor Efficacy in a PDAC PDX Model

Treatment GroupDose & ScheduleMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Oxadiazole Compound X20 mg/kg, i.p., daily350 ± 7572%
Gemcitabine100 mg/kg, i.p., twice weekly600 ± 11052%

Hypothetical data for illustrative purposes.

These findings would suggest the superior in vivo antitumor activity of Oxadiazole Compound X compared to gemcitabine in a clinically relevant PDX model.

Pharmacokinetics and Safety Profile

A drug's clinical utility is determined by both its efficacy and its safety.

Pharmacokinetic Parameters

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical.

Table 4: Comparative Pharmacokinetic Profile in Mice

ParameterOxadiazole Compound XGemcitabine
Bioavailability (Oral)~60%<10% (administered IV)
Half-life (t1/2)8 hours~1 hour
MetabolismHepatic (CYP450)Primarily by cytidine deaminase in liver, plasma, and kidneys[3]
Major MetaboliteInactive2′,2′-difluorodeoxyuridine (dFdU)

Data are hypothetical or based on typical values for the respective drug classes.

The longer half-life and potential for oral bioavailability of Oxadiazole Compound X could offer a significant clinical advantage over the intravenously administered gemcitabine.

Safety and Tolerability

Preclinical toxicity studies are essential to identify potential adverse effects. Based on studies of other oxadiazole derivatives, this class of compounds can be well-tolerated.[13]

Table 5: Comparative Safety Profile

Adverse EffectOxadiazole Compound X (Projected)Gemcitabine (Known)
Hematological
MyelosuppressionMild to moderateDose-limiting toxicity [14]
AnemiaInfrequentCommon
NeutropeniaPossibleCommon
ThrombocytopeniaPossibleCommon
Non-Hematological
Nausea/VomitingMildCommon
DiarrheaInfrequentCommon
HepatotoxicityMonitor liver enzymesPossible, especially in patients with pre-existing liver conditions[5]
RashPossibleCommon

The projected safety profile of Oxadiazole Compound X suggests it may have a more favorable therapeutic window compared to gemcitabine, particularly concerning myelosuppression.

Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following are detailed protocols for the key experiments described in this guide.

In Vitro Antiproliferation (MTT) Assay

Start Seed Cells (e.g., MiaPaca-2, PANC-1) in 96-well plates Incubate_24h Incubate for 24h (37°C, 5% CO2) Start->Incubate_24h Add_Compounds Add serial dilutions of Oxadiazole Compound X, Gemcitabine, and Vehicle Incubate_24h->Add_Compounds Incubate_72h Incubate for 72h Add_Compounds->Incubate_72h Add_MTT Add MTT reagent (5 mg/mL) Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm using a plate reader Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values using non-linear regression Read_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro antiproliferation (MTT) assay.

Methodology:

  • Cell Seeding: Seed pancreatic cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of Oxadiazole Compound X, gemcitabine, or vehicle control for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo PDX Efficacy Study

Methodology:

  • Tumor Implantation: Subcutaneously implant patient-derived pancreatic tumor fragments into the flanks of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer Oxadiazole Compound X, gemcitabine, or vehicle control according to the specified dosing schedule.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size, or if signs of toxicity are observed.

  • Analysis: Compare the mean tumor volumes between the groups and calculate the percentage of tumor growth inhibition.

Conclusion and Future Directions

This comparative guide, based on a plausible hypothetical scenario, positions Oxadiazole Compound X as a potentially superior therapeutic candidate for pancreatic cancer compared to the current standard of care, gemcitabine. The projected advantages include greater in vitro and in vivo efficacy, a more favorable safety profile, and improved pharmacokinetic properties.

It is imperative that these projections are validated through rigorous preclinical testing. Future studies should focus on elucidating the precise molecular interactions of Oxadiazole Compound X with topoisomerase II, evaluating its efficacy in combination with other chemotherapeutic agents, and conducting comprehensive IND-enabling toxicology studies. The experimental frameworks provided herein offer a robust starting point for these critical next steps in the development of this promising new agent.

References

  • ISOM. (2024). Targeting the Mitochondrial-Stem Cell Connection in Cancer Treatment: A Hybrid Orthomolecular Protocol. Available at: [Link]

  • Ciccolini, J., et al. (2018). Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Medscape. Gemcitabine dosing, indications, interactions, adverse effects, and more. Available at: [Link]

  • Villa, S., et al. (2018). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research. Available at: [Link]

  • Ilmer, M., et al. (2021). 3D In Vivo Models for Translational Research on Pancreatic Cancer: The Chorioallantoic Membrane (CAM) Model. Cancers. Available at: [Link]

  • Sareni, B., et al. (2019). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Research. Available at: [Link]

  • Khan, I., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Li, Y., et al. (2017). Promising molecular mechanisms responsible for gemcitabine resistance in cancer. Genes & Diseases. Available at: [Link]

  • Taherkhani, S., et al. (2020). Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin). Brazilian Journal of Medical and Biological Research. Available at: [Link]

  • Sani, M., et al. (2019). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Research. Available at: [Link]

  • ASCO Publications. (2006). A pharmacokinetic study of gemcitabine at fixed dose rate infusion in patients with impaired hepatic function. Journal of Clinical Oncology. Available at: [Link]

  • ResearchGate. Anti proliferative activity of fractions on pancreatic cell growth.... Available at: [Link]

  • de Sousa, C. B., et al. (2023). Barriers and opportunities for gemcitabine in pancreatic cancer therapy. Biomarker Research. Available at: [Link]

  • SciELO. (2020). Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin). Brazilian Journal of Medical and Biological Research. Available at: [Link]

  • Zhou, Q., et al. (2012). Comparison of pharmacokinetics, efficacy and toxicity profile of gemcitabine using two different administration regimens in Chinese patients with non-small-cell lung cancer. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Rubio-Viqueira, B., et al. (2006). An In vivo Platform for Translational Drug Development in Pancreatic Cancer. Clinical Cancer Research. Available at: [Link]

  • Basile, L., et al. (2018). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research. Available at: [Link]

  • ResearchGate. Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Available at: [Link]

  • Journal of Pharma and Biomedics. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Available at: [Link]

  • Medical Science. (2023). In Vivo and In Vitro Models of Pancreatic Cancer: A Comparative Study. Available at: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]

  • Molecules. (2016). Synthesis and Antiproliferative Activity of Some Quinoline and Oxadiazole Derivatives. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. Available at: [Link]

  • Nature Medicine. (2015). Ductal pancreatic cancer modeling and drug screening using human pluripotent stem cell- and patient-derived tumor organoids. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.